molecular formula C6H5BN2O2 B1451425 (4-Cyanopyridin-3-yl)boronic acid CAS No. 874290-90-1

(4-Cyanopyridin-3-yl)boronic acid

Cat. No.: B1451425
CAS No.: 874290-90-1
M. Wt: 147.93 g/mol
InChI Key: BHHPDDMECQZQNL-UHFFFAOYSA-N
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Description

(4-Cyanopyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H5BN2O2 and its molecular weight is 147.93 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-cyanopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHPDDMECQZQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660624
Record name (4-Cyanopyridin-3-yl)boronic acid
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Molecular Weight

147.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-90-1
Record name B-(4-Cyano-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyanopyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (4-Cyanopyridin-3-yl)boronic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Cyanopyridin-3-yl)boronic Acid

In the landscape of modern synthetic chemistry, pyridylboronic acids are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. Among these, this compound has emerged as a reagent of significant interest for researchers in medicinal chemistry and materials science. Its structure uniquely combines the nucleophilic character of a boronic acid, ideal for palladium-catalyzed cross-coupling reactions, with the electronic properties and metabolic stability conferred by a cyanopyridine scaffold.

The pyridine ring is a common motif in a vast number of active pharmaceutical ingredients (APIs), influencing properties such as solubility, basicity, and the capacity for hydrogen bonding.[1][2] The cyano (-C≡N) group, a potent electron-withdrawing group, not only modulates the reactivity of the pyridine ring but also serves as a versatile synthetic handle for further chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification is paramount for experimental reproducibility. This compound is registered under the following CAS number, which should be used for all procurement and documentation purposes.

Chemical Structure:

this compound structure

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 874290-90-1[3][4]
Molecular Formula C₆H₅BN₂O₂[3][4]
Molecular Weight 147.93 g/mol [4][5]
IUPAC Name This compound[5]
Appearance White to off-white solid/powder[5]
Purity Typically ≥97%[5]
Storage Conditions Store in a cool, dry place under an inert atmosphere (e.g., Argon). Sealed in dry, Room Temperature.[5]

Section 2: Synthesis of this compound

The synthesis of pyridylboronic acids often requires carefully controlled conditions due to the sensitive nature of the organometallic intermediates involved. The established method for preparing ortho-cyanopyridylboronic acids involves a directed ortho-metalation (DoM) followed by borylation.[6] This approach leverages a directing group to selectively deprotonate a specific position on the aromatic ring.

Conceptual Workflow: Directed ortho-Metalation and Borylation

The synthesis hinges on the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine ring at the position adjacent to the nitrogen and ortho to the cyano group. The resulting lithiated intermediate is then quenched with a boron electrophile, typically triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

synthesis_workflow cluster_reactants Starting Materials & Reagents cluster_process Reaction Sequence cluster_output Product start 4-Cyanopyridine deprotonation Step 1: Deprotonation (Directed ortho-Metalation) -78 °C start->deprotonation 1. Add 4-Cyanopyridine to LDA solution lda LDA in THF lda->deprotonation borate Triisopropyl Borate borylation Step 2: Borylation (Electrophilic Quench) -78 °C to RT borate->borylation 2. Add borate ester hcl Aqueous HCl hydrolysis Step 3: Hydrolysis (Acidic Workup) hcl->hydrolysis 3. Quench with acid deprotonation->borylation Formation of lithiated intermediate borylation->hydrolysis Formation of boronate ester product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related ortho-cyanopyridylboronic acids.[6]

Materials:

  • 4-Cyanopyridine

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for extraction and purification (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). Slowly, add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

    • Causality Insight: In-situ preparation of LDA is critical to ensure its reactivity. The use of freshly distilled diisopropylamine and titrated n-BuLi ensures the base is anhydrous and its concentration is known, preventing side reactions.

  • Deprotonation: Dissolve 4-cyanopyridine (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

    • Causality Insight: The low temperature is essential to prevent decomposition of the sensitive lithiated pyridine intermediate and to control the regioselectivity of the deprotonation.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.5 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality Insight: Using an excess of the borate ester ensures the complete trapping of the lithiated intermediate. Allowing the mixture to warm gradually promotes the reaction to completion.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (~pH 2-3). Stir vigorously for 1 hour.

    • Causality Insight: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield this compound as a solid.

Section 3: Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic synthesis.[7] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 4-cyanopyridin-3-yl moiety onto a variety of aromatic and heteroaromatic systems.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

suzuki_cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ (Base activation) ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elim Reductive Elimination ar_pd_ar->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' reductive_elim->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[8][9]

Materials:

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with a small amount of water)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Causality Insight: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Removing air is crucial to prevent catalyst deactivation and ensure high yields.

  • Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst. If using a solvent mixture (e.g., dioxane/water), add the degassed solvents.

    • Causality Insight: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. Water can often accelerate this step.[7]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Trustworthiness: Monitoring the reaction ensures it is run to completion without unnecessary heating that could lead to byproduct formation. A self-validating system includes checkpoints for reaction completion.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Section 4: Role in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound moiety into small molecules is a strategic decision in drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, enhancing interactions with biological targets, while the cyano group can occupy hydrophobic pockets or be used as a bioisostere for other functional groups.[8][10] Boronic acids themselves are known to act as reversible covalent inhibitors of serine proteases, making them a valuable pharmacophore.[11]

The 3-pyridylboronic acid scaffold is a key component in a variety of therapeutic agents, including kinase and enzyme inhibitors.[1][12] The addition of a cyano group at the 4-position further tunes the electronic and steric profile, offering a unique building block for exploring structure-activity relationships (SAR) in novel drug candidates.

Section 5: Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential for laboratory safety.

Hazard Identification:

  • Boronic acids, in general, should be handled with care. While specific data for this compound is limited, related cyanophenylboronic acids are classified as toxic if swallowed, in contact with skin, or if inhaled.[13] They can cause serious eye and skin irritation.[14]

Handling Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

Storage and Stability:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent degradation.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound (CAS 874290-90-1) is a highly valuable and versatile building block for advanced chemical synthesis. Its strategic combination of a boronic acid handle for Suzuki-Miyaura coupling and a functionalized cyanopyridine core makes it a powerful tool for medicinal chemists and materials scientists. By understanding its synthesis, reactivity, and proper handling as detailed in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel, high-value molecules.

References

An In-Depth Technical Guide to the Synthesis of (4-Cyanopyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining (4-Cyanopyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The unique electronic properties of the cyanopyridine scaffold, combined with the versatile reactivity of the boronic acid functional group, make this reagent a cornerstone for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This document delves into the primary synthetic routes, offering not just procedural steps but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.

Strategic Approaches to Synthesis

The synthesis of this compound and its derivatives, such as the commonly used pinacol ester, can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, scale of the reaction, and tolerance to specific functional groups. The two most prevalent and effective strategies are the Palladium-Catalyzed Miyaura Borylation and the Halogen-Metal Exchange followed by borylation. A third, more modern approach involves direct C-H activation.

Palladium-Catalyzed Miyaura Borylation: A Robust Cross-Coupling Approach

The Miyaura borylation is a powerful and widely adopted method for the formation of carbon-boron bonds.[1] This reaction involves the palladium-catalyzed cross-coupling of a halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). For the synthesis of this compound pinacol ester, the logical precursor is a 3-halo-4-cyanopyridine, such as 3-bromo-4-cyanopyridine.

Causality Behind Experimental Choices:

  • Catalyst Selection: A palladium catalyst, typically in its Pd(0) active form, is essential. Complexes with bulky, electron-rich phosphine ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often preferred. These ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A weak base, such as potassium acetate (KOAc), is crucial.[2] Its role is to activate the diboron reagent, forming a more nucleophilic 'ate' complex, which then participates in the transmetalation step. Stronger bases can lead to undesired side reactions, including the subsequent Suzuki coupling of the newly formed boronic ester.

  • Solvent: Aprotic polar solvents like dioxane or dimethyl sulfoxide (DMSO) are commonly used to ensure the solubility of the reagents and intermediates throughout the reaction.

  • Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice as it leads to the formation of a stable, easily purifiable pinacol boronate ester. This ester can be used directly in subsequent cross-coupling reactions or hydrolyzed to the boronic acid if required.

Reaction Mechanism: The Miyaura Borylation Catalytic Cycle

Miyaura_Borylation Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Ar = 4-cyano-3-pyridyl) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Bpin(L2) Ar-Pd(II)-Bpin(L₂) Transmetalation->Ar-Pd(II)-Bpin(L2) [Bpin(Base)]⁻ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Bpin(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Bpin Product (Ar-Bpin) Reductive\nElimination->Ar-Bpin B2pin2 B₂pin₂ + Base Base-Bpin [Bpin(Base)]⁻ + Bpin-Bpin

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation of 3-Bromo-4-cyanopyridine

This protocol is an adapted procedure based on established methods for the borylation of aryl halides.[3]

Reagent/ParameterQuantity/ValueMolar Eq.
3-Bromo-4-cyanopyridine1.0 g1.0
Bis(pinacolato)diboron1.5 g1.1
Pd(dppf)Cl₂223 mg0.05
Potassium Acetate1.6 g3.0
1,4-Dioxane (anhydrous)20 mL-
Temperature80-100 °C-
Reaction Time12-24 h-

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-cyanopyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound pinacol ester.

Halogen-Metal Exchange and Borylation: A Classic and Cost-Effective Route

This method is a fundamental approach for preparing organoboron compounds and remains a reliable and cost-effective option, especially for large-scale synthesis.[4] It involves the reaction of a halo-pyridine with a strong organometallic base (typically an organolithium reagent) at low temperatures to generate a lithiated pyridine intermediate. This highly reactive intermediate is then quenched with a boron electrophile, such as a trialkyl borate, to form the desired boronic acid derivative.

Causality Behind Experimental Choices:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) or sec-butyllithium are commonly used to effect the halogen-metal exchange.[5] The choice depends on the reactivity of the substrate and the desired reaction temperature.

  • Low Temperature: The reaction is performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the cyano group or the pyridine ring.

  • Boron Electrophile: Triisopropyl borate or trimethyl borate are the most common electrophiles for trapping the lithiated intermediate. Triisopropyl borate is often preferred as it can lead to higher yields.

  • Quenching and Work-up: The reaction is quenched with an acid to hydrolyze the borate ester intermediate to the final boronic acid. Care must be taken during work-up to avoid protodeborylation (loss of the boronic acid group).

Reaction Workflow: Halogen-Metal Exchange and Borylation

Halogen_Metal_Exchange Start 3-Bromo-4-cyanopyridine in dry THF Step1 Add n-BuLi at -78 °C Start->Step1 Intermediate 3-Lithio-4-cyanopyridine Step1->Intermediate Step2 Quench with B(O-iPr)₃ Intermediate->Step2 Borate_Ester Intermediate Borate Ester Step2->Borate_Ester Step3 Aqueous acidic work-up Borate_Ester->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis via halogen-metal exchange.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

This is a generalized procedure adapted from protocols for similar pyridinylboronic acids.[6][7]

Reagent/ParameterQuantity/ValueMolar Eq.
3-Bromo-4-cyanopyridine1.0 g1.0
Anhydrous THF20 mL-
n-Butyllithium (2.5 M in hexanes)2.4 mL1.1
Triisopropyl borate1.4 mL1.2
Temperature-78 °C-

Step-by-Step Methodology:

  • Dissolve 3-bromo-4-cyanopyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

  • Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The product can be isolated by adjusting the pH of the aqueous layer to its isoelectric point, causing the boronic acid to precipitate, or by extraction and subsequent purification.

  • Purification can be achieved by recrystallization or by forming the pinacol ester (by reacting with pinacol) followed by chromatography.

Iridium-Catalyzed C-H Borylation: A Direct Functionalization Approach

A more modern and atom-economical approach is the direct borylation of a C-H bond, catalyzed by an iridium complex.[8][9] This method avoids the need for a pre-functionalized starting material (like a halide). For the synthesis of this compound, this would involve the direct borylation of 4-cyanopyridine. However, controlling the regioselectivity of C-H activation on a pyridine ring can be challenging. The electronic and steric environment of the C-H bonds dictates the site of borylation. For 4-cyanopyridine, borylation is expected to occur at the C-3 (and C-5) position due to steric hindrance at C-2 and C-6.

Causality Behind Experimental Choices:

  • Iridium Catalyst: A common catalyst system is a combination of [Ir(cod)OMe]₂ and a bipyridine ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy). The ligand is crucial for catalyst stability and activity.

  • Borylating Agent: Bis(pinacolato)diboron (B₂pin₂) is the standard boron source for these reactions.

  • Solvent: The reaction is often run in a non-polar solvent like cyclohexane or can even be performed neat.

While this method is elegant, the direct borylation of 4-cyanopyridine might yield a mixture of 3-borylated and 3,5-diborylated products, requiring careful optimization and purification.

Purification and Characterization

The purification of pyridinylboronic acids can be challenging due to their amphoteric nature and tendency to undergo protodeborylation. Conversion to the more stable and less polar pinacol ester is a common strategy to facilitate purification by silica gel chromatography.

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The formation of the boronic acid or its ester will result in characteristic shifts in the pyridine ring protons. ¹¹B NMR can also be used to confirm the presence of the boron species.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

Safety and Handling

  • Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Boronic acids and their esters should be handled in a well-ventilated area.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound is achievable through well-established organometallic methodologies. The choice between Miyaura borylation and halogen-metal exchange will depend on factors such as scale, cost, and available starting materials. Miyaura borylation offers a milder, more functional-group-tolerant approach, while halogen-metal exchange is a cost-effective alternative for large-scale production. Iridium-catalyzed C-H borylation represents a cutting-edge, atom-economical route, though it may require more optimization to achieve high regioselectivity. A thorough understanding of the mechanisms and careful execution of the experimental protocols outlined in this guide will enable researchers to successfully synthesize this valuable building block for their research and development endeavors.

References

(4-Cyanopyridin-3-yl)boronic Acid: A Comprehensive Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (4-Cyanopyridin-3-yl)boronic acid, a key building block for researchers and scientists in the field of drug development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on providing actionable insights and protocols.

Core Molecular Attributes

This compound is a substituted pyridinylboronic acid, a class of compounds of significant interest in medicinal chemistry. While specific experimental data for this exact isomer can be limited, its core attributes can be confidently established based on the well-characterized family of cyanopyridinylboronic acids.

Molecular Formula and Weight

The molecular structure of cyanopyridinylboronic acids, including the (4-Cyanopyridin-3-yl) isomer, is consistent. The molecular formula is C6H5BN2O2, with a calculated molecular weight of approximately 147.93 g/mol [1][2].

PropertyValueSource
Molecular Formula C6H5BN2O2[1][2]
Molecular Weight 147.93 g/mol [1][2]
CAS Number 878194-91-3 (for the pinacol ester)

Note: The provided CAS number is for the pinacol ester, a common and more stable derivative used in synthesis.

Synthesis of Pyridinylboronic Acids: A Methodological Overview

The synthesis of pyridinylboronic acids is a well-established process, with several reliable methods available to the synthetic chemist. The choice of method often depends on the starting materials and the desired scale of the reaction. The most common and robust method involves a lithium-halogen exchange followed by borylation.

General Synthesis Pathway

The synthesis of a 3-pyridylboronic acid, such as this compound, typically starts from a corresponding bromopyridine. The process can be outlined as follows:

Synthesis_Pathway Start 3-Bromo-4-cyanopyridine Intermediate 3-Lithio-4-cyanopyridine (in situ) Start->Intermediate Lithium-Halogen Exchange Reagent1 n-Butyllithium (n-BuLi) Reagent1->Intermediate Product_Ester Boronic Ester Intermediate Intermediate->Product_Ester Borylation Reagent2 Triisopropyl borate Reagent2->Product_Ester Final_Product This compound Product_Ester->Final_Product Hydrolysis Hydrolysis Acidic Hydrolysis (e.g., HCl) Hydrolysis->Final_Product

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis of a 3-Pyridylboronic Acid

This protocol is adapted from established procedures for the synthesis of 3-pyridylboronic acids and can be applied to the synthesis of this compound from 3-bromo-4-cyanopyridine[3][4][5].

Materials:

  • 3-Bromopyridine derivative (e.g., 3-bromo-4-cyanopyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

  • Magnetic stirrer and cooling bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve the 3-bromopyridine derivative in a mixture of anhydrous toluene and THF.

  • Cooling: Cool the solution to a low temperature, typically between -50°C and -78°C, using a dry ice/acetone or similar cooling bath[6].

  • Lithiation: Slowly add n-butyllithium dropwise to the cooled solution, maintaining the low temperature. The formation of the lithiated intermediate is usually rapid[3].

  • Borylation: After a short stirring period, add triisopropyl borate to the reaction mixture. This should also be done at a low temperature to prevent side reactions.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Once at room temperature, quench the reaction by adding an aqueous solution of hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by crystallization or chromatography.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the final product.

The Pivotal Role in Drug Discovery: The Suzuki-Miyaura Coupling

Pyridinylboronic acids are invaluable reagents in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and another aryl or heteroaryl moiety, a common structural motif in many pharmaceutical compounds[7][8].

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0) Catalyst PdII_Complex Ar-Pd(II)-X Pd0->PdII_Complex Ar-X OxAdd Oxidative Addition ArylHalide Ar-X PdII_Dimer Ar-Pd(II)-Py-CN PdII_Complex->PdII_Dimer Boronic Acid, Base Transmetalation Transmetalation BoronicAcid (4-Cyanopyridin-3-yl)B(OH)2 Base Base PdII_Dimer->Pd0 Product RedElim Reductive Elimination Product Ar-Py-CN l1 Catalyst Species l2 Intermediate l3 Coupled Intermediate l4 Process Step

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of a Pyridinylboronic Acid

This protocol provides a general procedure for the coupling of a pyridinylboronic acid with an aryl halide[7][9][10].

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand)

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., dioxane, toluene, or DMF, often with water)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a reaction vessel, combine the this compound, the aryl halide, the palladium catalyst, the phosphine ligand (if not using a pre-formed catalyst complex), and the base.

  • Solvent Addition: Add the chosen solvent system to the reaction vessel. The mixture is often degassed by bubbling an inert gas through it or by freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over a drying agent, filter, and concentrate. The crude product is then purified, typically by column chromatography.

Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial and can significantly impact the reaction yield and rate. Electron-rich and bulky phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides[7].

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can influence the reaction kinetics and the stability of the reactants and products[9].

  • Solvent: The solvent system must be able to dissolve the reactants and be stable at the reaction temperature. The addition of water can often accelerate the reaction.

Applications in Medicinal Chemistry

The introduction of the cyanopyridine moiety into a molecule can have profound effects on its biological activity. The nitrile group can act as a hydrogen bond acceptor and can be a precursor for other functional groups. Boronic acids themselves have gained significant attention in drug design, with several FDA-approved drugs containing this functional group, such as the proteasome inhibitor Bortezomib[8][11]. The use of cyanopyridinylboronic acids allows for the synthesis of novel compounds with potential applications as:

  • Enzyme Inhibitors: The pyridine ring can interact with active sites of enzymes, while the cyano group can form specific interactions.

  • Receptor Ligands: The rigid structure of the pyridine ring is often found in ligands for various receptors.

  • Scaffolds for Library Synthesis: These compounds are excellent starting points for the creation of libraries of related compounds for high-throughput screening.

Conclusion

This compound and its isomers are powerful tools in the arsenal of the medicinal chemist. A thorough understanding of their synthesis and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for the efficient development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these versatile building blocks in their drug discovery programs.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Cyanopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Cyanopyridin-3-yl)boronic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. It incorporates a pyridine ring, a common scaffold in pharmaceuticals, a nitrile group, which is a versatile synthetic handle and hydrogen bond acceptor, and a boronic acid moiety, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols[1]. This unique combination makes it a valuable building block for the synthesis of complex molecules, including novel drug candidates and functional materials.

This guide provides a comprehensive technical overview of the essential spectroscopic data required to confirm the identity, purity, and structural integrity of this compound (CAS 874290-90-1)[2][3]. As experimental spectra for this specific compound are not widely published, we will leverage established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. This is coupled with detailed, field-proven protocols designed to yield unambiguous, high-quality data, empowering researchers to confidently characterize this compound in their own laboratories.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with the fundamental structure and properties of the molecule.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
CAS Number 874290-90-1 [2][3]
Molecular Formula C₆H₅BN₂O₂ [2]
Molecular Weight 147.93 g/mol [2]
Predicted XLogP3 0.4 PubChem
Hydrogen Bond Donor Count 2 (from B(OH)₂) PubChem

| Hydrogen Bond Acceptor Count | 4 (from N in pyridine, N in cyano, 2x O in boronic acid) | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. A complete analysis of this compound requires a suite of experiments including ¹H, ¹³C, and ¹¹B NMR.

Rationale and Predicted Spectra

The electron-withdrawing nature of the cyano group and the pyridine nitrogen, combined with the anisotropic effects of the boronic acid, dictates a highly deshielded aromatic system.

Table 2: Predicted NMR Spectroscopic Data (DMSO-d₆, 500 MHz)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Key Correlations (2D NMR)
¹H NMR
H-2 ~9.1 - 9.3 s HMBC to C-3, C-4, C-6
H-6 ~8.8 - 9.0 d (J ≈ 5 Hz) HMBC to C-2, C-4, C-5; COSY to H-5
H-5 ~7.7 - 7.9 d (J ≈ 5 Hz) HMBC to C-3, C-4, C-6; COSY to H-6
B(OH)₂ ~8.0 - 8.5 br s Disappears upon D₂O shake
¹³C NMR
C-2 ~155 - 158 CH HSQC to H-2
C-6 ~151 - 154 CH HSQC to H-6
C-5 ~125 - 128 CH HSQC to H-5
C-4 (C-CN) ~120 - 123 C HMBC from H-2, H-5, H-6
C-3 (C-B) Not observed or very broad C HMBC from H-2, H-5
CN ~116 - 118 C HMBC from H-2, H-5

| ¹¹B NMR | ~28 - 32 | br s | Correlation to B(OH)₂ protons in ¹H-¹¹B HMBC |

  • Expertise & Experience:

    • ¹H NMR: The protons ortho to the pyridine nitrogen (H-2 and H-6) are expected to be the most downfield. The singlet nature of H-2 is due to its lack of adjacent proton neighbors, while H-5 and H-6 will appear as a coupled doublet system. The B(OH)₂ protons typically present as a broad singlet due to quadrupolar relaxation and chemical exchange; this signal readily exchanges with deuterium, providing a definitive diagnostic test.

    • ¹³C NMR: The carbon atom directly attached to the boron (C-3) is often broadened to the point of being unobservable. This is a well-documented phenomenon caused by quadrupolar relaxation from the adjacent boron nucleus (¹¹B is a quadrupolar nucleus with I = 3/2)[4]. Its position can, however, be inferred from HMBC correlations.

    • ¹¹B NMR: This experiment is crucial for confirming the state of the boron atom. A chemical shift in the range of 28-32 ppm is characteristic of a trigonal planar (sp² hybridized) boronic acid[4]. Should the compound form a complex (e.g., with a diol solvent or a Lewis basic site), the boron would become tetrahedral (sp³ hybridized), causing a significant upfield shift to approximately 5-10 ppm.

Experimental Protocol: Comprehensive NMR Analysis

This protocol ensures a self-validating dataset through the acquisition of orthogonal 1D and 2D spectra.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and its high boiling point, which minimizes evaporation.

    • Cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated shimming to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the broad B(OH)₂ signal confirms its assignment.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus and the presence of quaternary carbons, acquire at least 1024 scans.

    • ¹¹B NMR: Using a broadband probe, acquire a proton-decoupled ¹¹B spectrum. This experiment is relatively fast (128-256 scans). Reference the spectrum externally to a BF₃·OEt₂ standard (0 ppm).

    • 2D NMR (COSY, HSQC, HMBC): Acquire standard gradient-selected COSY, HSQC, and HMBC spectra to establish proton-proton couplings, direct carbon-proton attachments, and long-range (2-3 bond) carbon-proton correlations, respectively. These 2D spectra are essential for unambiguous assignment of all signals.

workflow_nmr prep Sample Prep (10-15mg in DMSO-d6) lock Lock & Shim prep->lock h1 1. Acquire ¹H NMR (Assign Protons) lock->h1 d2o 2. D₂O Exchange (Confirm B(OH)₂) h1->d2o corr 5. Acquire 2D NMR (COSY, HSQC, HMBC) h1->corr informs c13 3. Acquire ¹³C NMR (Observe Carbons) d2o->c13 b11 4. Acquire ¹¹B NMR (Confirm Boron State) c13->b11 c13->corr informs b11->corr assign Final Structure Confirmation corr->assign

Caption: Workflow for comprehensive NMR characterization.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Rationale and Predicted Spectrum

The IR spectrum will be dominated by absorptions from the nitrile, boronic acid, and pyridine functional groups.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Rationale
3400 - 3200 Broad, Medium O-H stretch Characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.
~3100 - 3000 Weak Aromatic C-H stretch Typical for sp² C-H bonds on the pyridine ring.
~2235 - 2225 Strong, Sharp C≡N stretch This is a highly diagnostic, intense, and sharp peak for the nitrile functional group[5].
~1600 - 1550 Medium Aromatic C=C / C=N stretch Ring stretching vibrations of the pyridine core.
~1370 - 1330 Strong Asymmetric B-O stretch A key indicator for the boronic acid group.

| ~1200 - 1150 | Medium | In-plane C-H bend | Bending vibrations of the aromatic protons. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the modern standard for solid and liquid samples, requiring minimal sample preparation and providing high-quality, reproducible data.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum. Label the key peaks corresponding to the functional groups in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, which are critical for confirming the compound's identity.

Rationale and Predicted Spectrum

Electrospray ionization (ESI) is well-suited for this polar, functionalized molecule. Boronic acids have a known tendency to dehydrate and form cyclic trimeric anhydrides known as boroxines, especially under certain MS or storage conditions. This possibility must be considered during analysis.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated Exact Mass (m/z) Ionization Mode Notes
[M+H]⁺ 149.0516 Positive (ESI+) Expected primary ion in the positive mode.
[M-H]⁻ 147.0360 Negative (ESI-) Expected primary ion in the negative mode.
[M+Na]⁺ 171.0335 Positive (ESI+) Common sodium adduct.

| [M₃-3H₂O+H]⁺ | 409.1235 | Positive (ESI+) | Protonated boroxine trimer. Its presence indicates sample dehydration. |

Experimental Protocol: UPLC-ESI-MS Analysis

This method provides separation of the analyte from potential impurities prior to mass analysis, giving a clear indication of sample purity.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

  • Chromatographic Conditions (UPLC):

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-2 µL.

  • Mass Spectrometer Conditions (ESI-QTOF):

    • Ionization Mode: ESI Positive and Negative (separate runs).

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Extract the ion chromatogram for the predicted m/z values. The resulting high-resolution mass spectrum should be compared to the calculated exact mass, with an expected mass accuracy of <5 ppm.

Conclusion

The structural verification of this compound is unequivocally achieved through a multi-technique spectroscopic approach. The definitive assignment of its three distinct aromatic protons by ¹H NMR , the observation of the characteristic C≡N stretch at ~2230 cm⁻¹ in the IR spectrum , and the confirmation of its molecular formula by high-resolution mass spectrometry form the three pillars of its characterization. Furthermore, ¹¹B NMR provides essential information on the electronic state of the boron center, confirming its integrity as a trigonal boronic acid. By following the detailed protocols outlined in this guide, researchers can generate a high-quality, self-consistent dataset, ensuring the fidelity of this versatile building block for its intended applications in drug discovery and beyond.

References

A Technical Guide to (4-Cyanopyridin-3-yl)boronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Cyanopyridin-3-yl)boronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of functionalized heterocyclic moieties is a cornerstone of rational drug design. This compound and its derivatives, particularly the more stable pinacol ester, have emerged as pivotal building blocks for the synthesis of complex molecular architectures. Their utility is primarily centered on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1][2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, synthesis, and critical applications of this versatile reagent.

The unique arrangement of a cyano group and a boronic acid function on the pyridine scaffold imparts specific electronic and steric properties that are highly advantageous in the synthesis of novel therapeutics. The electron-withdrawing nature of the cyano group can modulate the reactivity of the boronic acid and influence the pharmacokinetic profile of the final compound.[4] This guide will delve into the practical aspects of utilizing this compound, providing both theoretical grounding and actionable protocols to empower your research endeavors.

Commercial Availability and Supplier Overview

A reliable supply of high-purity starting materials is fundamental to the success of any synthetic campaign. This compound (CAS No: 874290-90-1) and its more commonly used and stable pinacol ester derivative, 4-Cyanopyridine-3-boronic acid pinacol ester (CAS No: 878194-91-3), are available from a range of commercial suppliers.[5][6][7] When selecting a supplier, it is crucial to consider not only the cost but also the purity, available quantities, and the quality of the accompanying analytical data.

SupplierProduct FormCAS NumberTypical PurityAvailable Quantities
Sigma-Aldrich Pinacol Ester878194-91-3≥95%1g, 5g
Bepharm Boronic Acid874290-90-1Inquire1g, 10g, 100g, 1kg
Ambeed Pinacol Ester878194-92-498%Inquire
Boron Molecular Pinacol EsterNot explicitly listed, but a wide range of pyridine boronic esters are availableTypically ≥97%1g, 5g, 25g

It is noteworthy that the pinacol ester is often preferred for its enhanced stability and ease of handling compared to the free boronic acid, which can be prone to dehydration to form boroxines.

Synthesis of this compound: A Representative Protocol

The synthesis of pyridinylboronic acids is a well-established area of organic chemistry, with several reliable methods available. For a substrate such as this compound, which contains a functional group (a nitrile) that is sensitive to certain organometallic reagents, a modified halogen-metal exchange protocol is often employed. This "in-situ quench" method generally provides better yields by minimizing side reactions.

Below is a representative, field-proven protocol for the synthesis of this compound, adapted from established methodologies for the preparation of functionalized arylboronic acids.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 3-Bromo-4-cyanopyridine + Triisopropyl borate in dry THF Step1 Cool to -78 °C under N2 atmosphere Start->Step1 Initial Mixture Step2 Slow addition of n-Butyllithium (n-BuLi) in hexanes Step1->Step2 Controlled Addition Step3 Stir at -78 °C then warm to RT Step2->Step3 Reaction Step4 Aqueous acidic workup (e.g., HCl) Step3->Step4 Quenching Product This compound Step4->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-4-cyanopyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-bromo-4-cyanopyridine (1.0 eq) and anhydrous THF.

  • Initial Mixture: Add triisopropyl borate (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange and Borylation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The addition of the organolithium reagent to the mixture containing the borate ester allows for the in-situ trapping of the generated lithiated pyridine, which is crucial for preserving the cyano group.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography to afford the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutically active compounds.[8][9][10][11][12]

Mechanism and Rationale

The Suzuki-Miyaura coupling involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The boronic acid must first be activated by a base to form a boronate species, which enhances the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the palladium center during the transmetalation step.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-(4-CN-Py) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic (4-CN-Py)-B(OH)2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound or its pinacol ester (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), this compound or its pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography to yield the desired biaryl compound.

Conclusion: An Indispensable Reagent for Advancing Chemical Synthesis

This compound is a testament to the power of rationally designed building blocks in accelerating drug discovery and development. Its strategic importance lies in its ability to participate in one of the most powerful C-C bond-forming reactions in the synthetic chemist's toolbox, the Suzuki-Miyaura coupling. A thorough understanding of its commercial availability, synthesis, and application is essential for any researcher aiming to construct novel and complex molecular entities. This guide has provided a comprehensive overview to empower scientists to effectively and efficiently utilize this valuable reagent in their synthetic endeavors.

References

A Technical Guide to Cyanopyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the structural diversity and pharmacological properties of heterocyclic compounds are paramount.[1] Among these, pyridine-based scaffolds are integral to the structure of over 7,000 existing drugs.[2] This guide focuses on a specific, highly reactive, and versatile subset: cyanopyridine derivatives . The incorporation of a nitrile (-C≡N) group onto the pyridine ring creates a unique electronic profile and a valuable synthetic handle, making these compounds indispensable building blocks for advanced therapeutic agents.[3][4]

Cyanopyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][5] Their utility is highlighted by their role as key intermediates in the synthesis of essential medicines, such as the vitamin B3 form, niacinamide, and various antihypertensive and anticancer drugs.[3] This guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of cyanopyridine derivatives, tailored for researchers, scientists, and drug development professionals.

The Cyanopyridine Scaffold: A Privileged Structure

The cyanopyridine nucleus is considered a "privileged structure" in medicinal chemistry. This is due to several key features:

  • Electronic Nature : The electron-withdrawing nature of both the pyridine nitrogen and the cyano group significantly influences the molecule's reactivity and ability to participate in crucial biological interactions.

  • Hydrogen Bonding : The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzyme active sites.[6]

  • Synthetic Versatility : The cyano group is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions, allowing for the creation of a diverse library of derivatives from a single intermediate.

  • Metabolic Stability : The pyridine ring is often more resistant to metabolic degradation compared to a simple benzene ring, which can improve the pharmacokinetic profile of a drug candidate.

These properties make the cyanopyridine scaffold a recurring motif in a wide array of clinically significant molecules and investigational drugs.[7]

Synthetic Strategies: Building the Core

The construction of the cyanopyridine core and its subsequent derivatization are critical steps in the drug discovery process. Methodologies range from classical condensation reactions to modern catalytic cross-coupling.

Core Synthesis: One-Pot Multicomponent Reactions

A highly efficient and atom-economical approach for synthesizing polysubstituted 2-amino-3-cyanopyridines is the one-pot condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[8] This method is valued for its simplicity and the ability to generate structural diversity quickly.

Representative Protocol: Catalyst-Free One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives
  • Reactant Mixture : In a round-bottom flask, combine the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), an appropriate methyl ketone (e.g., acetophenone) or cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol).[8]

  • Reaction Conditions : Heat the mixture under solvent-free conditions at 80°C.[8] The use of a catalyst, such as nanostructured Na2CaP2O7, can also be employed to improve yields and reaction times.[8]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Add ethanol and stir to precipitate the solid product.

  • Purification : Collect the crude product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-amino-3-cyanopyridine derivative.

Causality: The choice of a one-pot, solvent-free reaction is driven by principles of green chemistry, aiming to reduce waste and energy consumption. Ammonium acetate serves as both a reactant and a catalyst, providing the nitrogen source for the pyridine ring.

Derivatization and Functionalization

Once the core is synthesized, further modifications are often required to optimize potency and pharmacokinetic properties.

  • Ammoxidation : A common industrial method involves the ammoxidation of methylpyridines (picolines) in a fixed-bed reactor to produce cyanopyridines.[9]

  • Palladium-Catalyzed Cyanation : For more targeted synthesis, chloropyridines can be converted to cyanopyridines using a palladium catalyst and a cyano source like potassium ferrocyanide.[10] This method avoids the use of highly toxic cyanides.[10]

The general workflow from initial synthesis to biological evaluation is a cyclical process of design, synthesis, and testing.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation Initial_Synthesis Core Synthesis (e.g., One-Pot Reaction) Derivatization Chemical Derivatization (e.g., Cross-Coupling) Initial_Synthesis->Derivatization Create Analogs Purification Purification & Characterization Derivatization->Purification In_Vitro_Screening In Vitro Assays (e.g., Kinase Inhibition) Purification->In_Vitro_Screening Test Compounds Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis SAR Analysis Cell_Based_Assays->SAR_Analysis SAR_Analysis->Derivatization Optimize Lead Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate Identify

Caption: Iterative drug discovery workflow for cyanopyridine derivatives.

Therapeutic Applications and Mechanisms of Action

Cyanopyridine derivatives have shown promise in a multitude of therapeutic areas, primarily due to their ability to act as potent enzyme inhibitors.[1]

Anticancer Activity

The most extensively studied application of cyanopyridines is in oncology.[1] They have been shown to inhibit several key targets involved in cancer progression.

1. Kinase Inhibition: Many cyanopyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

  • PIM-1 Kinase: The PIM-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation. Several 3-cyanopyridine derivatives have been developed as potent PIM-1 inhibitors. For example, compound 7h (a 3-cyanopyridin-2-one hybrid) showed excellent activity against the MCF-7 breast cancer cell line and potent PIM-1 kinase inhibition with an IC50 value of 0.283 µM, comparable to the reference drug Staurosporine.[11]

  • VEGFR-2/HER-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets in anti-angiogenesis and breast cancer therapy, respectively. Novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of these kinases.[7]

G GF Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (VEGFR-2, HER-2) GF->Receptor Binds P1 Dimerization & Autophosphorylation Receptor->P1 Activates P2 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->P2 Initiates P3 Cell Proliferation, Angiogenesis, Survival P2->P3 Promotes Inhibitor Cyanopyridine Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Mechanism of cyanopyridine-based kinase inhibitors.

2. Other Anticancer Mechanisms:

  • Survivin Inhibition: Certain lipophilic cyanopyridine derivatives inhibit survivin, an anti-apoptotic protein highly expressed in tumors.[12]

  • Tubulin Polymerization Inhibition: Some derivatives have the ability to inhibit β-tubulin polymerization, disrupting the cell cytoskeleton and inducing cell cycle arrest.[12]

  • Metabolic Interference: The candidate drug CHS 828, a pyridyl cyanoguanidine, is thought to act by inhibiting nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD synthesis, thereby disrupting cellular metabolism.[13]

Antimicrobial and Antiviral Activity

The 2-amino-3-cyanopyridine scaffold is a vital bioactive structure for developing agents against various pathogens.[14]

  • Antibacterial: Derivatives have shown significant activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.[5][15]

  • Antiviral: Fused cyanopyridines, in particular, have demonstrated a broad spectrum of antiviral activity.[16] The 3-cyanopyridine structure is considered a promising starting point for the development of new antiviral drugs.[14]

Other Therapeutic Areas

The pharmacological effects of cyanopyridine derivatives extend to:

  • Anti-inflammatory activity [5]

  • Anticonvulsant effects [1]

  • Anti-Alzheimer's disease potential , through mechanisms like acetylcholinesterase inhibition.[1][14]

  • Cardiotonic agents , with the 2-oxo-3-cyanopyridine scaffold being present in the drug Milrinone, a phosphodiesterase inhibitor.[2]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on cyanopyridine derivatives have yielded several key insights.

  • Substitution on the Pyridine Ring: The position and nature of substituents dramatically affect activity. For anticancer agents, substitutions at the 4- and 6-positions of the pyridine ring are common points for modification to explore interactions with the target protein.[11]

  • The Cyano Group: The 3-cyano group is often critical for activity. In many kinase inhibitors, the nitrogen of the cyano group forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Aromatization and Lipophilicity: In a study comparing cyanopyridinones (less aromatic) and their corresponding 2-chloro-cyanopyridines (more aromatic), the latter generally showed higher cytotoxicity and PIM-1 kinase inhibition, suggesting that increased aromaticity and lipophilicity can enhance activity.[12]

Example SAR Data: The following table summarizes the anticancer activity of selected 3-cyanopyridine derivatives against various cell lines, illustrating the impact of structural changes.

Compound IDR1 Group (Position 4)R2 Group (Position 6)Target Cell LineIC50 (µM)Reference
5a Unsubstituted Phenyl2-thienylHepG22.71[7]
5a Unsubstituted Phenyl2-thienylMCF-71.77[7]
5c 4-Chlorophenyl2-thienylHepG24.38[7]
5d 4-Methoxyphenyl2-thienylHepG23.19[7]
7h Phenyl3-pyridylMCF-71.89[11]
8f 4-methoxyphenyl2-naphthylMCF-71.69[11]
4c 4-Chlorophenyl(varied)HCT-1167.15[12]
4d 2,4-Dichlorophenyl(varied)HepG26.95[12]

Data presented as the concentration required for 50% inhibition of cell growth (IC50).

The data indicates that substitutions on the phenyl ring at position 4 can modulate potency. For instance, comparing 5a , 5c , and 5d against the HepG2 cell line shows that both electron-withdrawing (Cl) and electron-donating (OCH3) groups at the para position slightly decrease activity compared to the unsubstituted phenyl ring.[7]

Conclusion and Future Outlook

Cyanopyridine derivatives represent a cornerstone of modern medicinal chemistry, offering a synthetically tractable and biologically relevant scaffold for drug discovery.[1][3] Their proven success as kinase inhibitors, anticancer agents, and antimicrobials underscores their therapeutic potential.[1][5][11] Future research will likely focus on the development of more selective and potent derivatives by leveraging advanced synthetic methods, computational modeling, and a deeper understanding of their mechanisms of action. The versatility of the cyanopyridine core ensures that it will remain a fertile ground for the discovery of novel therapeutics for years to come.

References

Methodological & Application

The Strategic deployment of (4-Cyanopyridin-3-yl)boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the rapid assembly of complex molecular architectures with therapeutic potential. (4-Cyanopyridin-3-yl)boronic acid emerges as a compound of significant interest, possessing a unique convergence of structural motifs: a pyridine ring, a cyano group, and a boronic acid moiety. This combination renders it a versatile reagent for medicinal chemists, enabling its incorporation into a diverse array of molecular scaffolds. The pyridine core is a common feature in many approved drugs, offering favorable pharmacokinetic properties and engaging in key interactions with biological targets. The electron-withdrawing cyano group can modulate the electronic properties of the molecule and serve as a crucial hydrogen bond acceptor. Most importantly, the boronic acid functionality is a cornerstone of modern synthetic chemistry, primarily through its participation in the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[1][2][3] This application note will delve into the key applications of this compound in drug discovery, with a particular focus on its potential as a key building block for the synthesis of Janus Kinase (JAK) inhibitors, and will provide a detailed protocol for its utilization in Suzuki-Miyaura cross-coupling reactions.

Key Application in Drug Discovery: The Janus Kinase (JAK) Inhibitor Scaffold

The cyanopyridine motif is a well-established pharmacophore in a class of targeted therapies known as Janus Kinase (JAK) inhibitors.[4] These drugs have revolutionized the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis.[5][6] A prime example of a blockbuster drug featuring a related scaffold is Tofacitinib, a potent JAK inhibitor.[5][7] The cyanopyridine core in these molecules plays a critical role in their binding to the ATP-binding site of the JAK enzymes, thereby inhibiting their signaling activity.[6]

The JAK-STAT signaling pathway is a crucial cascade in the immune system.[8] Cytokines, which are signaling proteins, bind to their receptors on the cell surface, leading to the activation of associated JAKs.[8] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate the expression of genes involved in inflammation and immune responses.[8] By blocking the activity of JAKs, inhibitors can effectively dampen this inflammatory cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive Inactive STAT JAK->STAT_inactive Phosphorylation STAT_active Active STAT (Dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor (4-Cyanopyridin-3-yl)boronic acid-derived Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

This compound represents a key starting material for the synthesis of novel JAK inhibitors. Its pyridine ring can be readily coupled to other heterocyclic systems, while the cyano group can be maintained as a key pharmacophoric feature. The strategic placement of the boronic acid at the 3-position allows for diverse and regioselective derivatization through Suzuki-Miyaura coupling.

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become an indispensable tool in medicinal chemistry for the formation of carbon-carbon bonds.[9] This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate is highly efficient, tolerant of a wide range of functional groups, and proceeds under relatively mild conditions.[10][11] These characteristics make it ideal for the late-stage functionalization of complex molecules in a drug discovery program.

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. The reaction conditions may require optimization depending on the specific substrate.

Materials:

  • This compound

  • Aryl or heteroaryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand
Base K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, ACN/H₂O
Temperature 80-120 °C
Equivalents of Boronic Acid 1.1 - 1.5

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Boronic Acid, Aryl Halide, and Base B Evacuate and Backfill with Inert Gas A->B C Add Solvent B->C D Degas the Mixture C->D E Add Palladium Catalyst D->E F Heat and Stir (Monitor Progress) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Broader Potential Applications

While the application in JAK inhibitors is prominent, the cyanopyridine scaffold is also found in molecules with other therapeutic activities. Research has shown that cyanopyridine derivatives can exhibit anticancer properties, potentially through the inhibition of other kinases like VEGFR-2 and HER-2.[12] Furthermore, the cyanopyridine nucleus is a versatile pharmacophore that has been incorporated into compounds with antimicrobial, anti-inflammatory, and antiviral activities.[13][14] The ability to readily synthesize a diverse library of compounds using this compound as a starting material opens up avenues for exploring these other therapeutic areas.

Conclusion

This compound is a high-value building block for drug discovery and medicinal chemistry. Its strategic combination of a pyridine core, a cyano group, and a versatile boronic acid handle makes it an ideal starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward method for its incorporation into diverse molecular scaffolds. As the demand for targeted therapies continues to grow, the utility of such well-designed, functionalized building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

(4-Cyanopyridin-3-yl)boronic acid as a building block for PIM-1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

(4-Cyanopyridin-3-yl)boronic acid: A Strategic Building Block for the Synthesis of Potent PIM-1 Kinase Inhibitors

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpressed in numerous hematological and solid tumors, PIM-1 has emerged as a high-value therapeutic target in oncology.[2][3][4] This application note details the strategic use of this compound as a versatile chemical scaffold for the synthesis of potent PIM-1 inhibitors. We provide a comprehensive guide, including a validated protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core inhibitor structure, and a detailed protocol for an in vitro kinase assay to evaluate its inhibitory activity. This guide is intended for researchers in drug discovery and medicinal chemistry, providing the foundational methodology to accelerate the development of novel PIM-1 targeted therapeutics.

Introduction: PIM-1 Kinase as a Therapeutic Target

PIM-1 is a constitutively active serine/threonine kinase that does not require post-translational modifications for its activity. Its expression is often stimulated by growth factors and cytokines through the JAK/STAT pathway.[1] Once expressed, PIM-1 phosphorylates a wide array of downstream substrates involved in critical cellular processes.[5] By promoting cell cycle progression and inhibiting apoptosis, PIM-1 plays a direct role in tumorigenesis and therapeutic resistance.[2][5]

Key oncogenic functions of PIM-1 include:

  • Cell Cycle Regulation: PIM-1 phosphorylates and influences cell cycle regulators like p21Cip1/Waf1 and Cdc25A, promoting progression through cell cycle checkpoints.[2]

  • Apoptosis Inhibition: PIM-1 phosphorylates the pro-apoptotic protein BAD, preventing it from inducing cell death.[6]

  • Transcriptional Regulation: PIM-1 can phosphorylate histone H3 and cooperate with oncogenes like MYC to enhance the transcription of pro-proliferative genes.[5]

The central role of PIM-1 in sustaining malignant phenotypes makes it an attractive target for inhibitor development.[4] Cyanopyridine-based molecules have shown significant promise as PIM-1 inhibitors, with the cyano group often forming a key interaction within the kinase's active site.[7][8][9][10] this compound provides a robust starting point for accessing this chemical space.

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Transcription MYC MYC PIM1->MYC Phosphorylates & Stabilizes p21 p21 / p27 PIM1->p21 Phosphorylates & Inhibits BAD BAD PIM1->BAD Phosphorylates & Inhibits Apoptosis Apoptosis PIM1->Apoptosis Inhibits Proliferation Proliferation MYC->Proliferation p21->Proliferation Inhibits BAD->Apoptosis Promotes Suzuki_Coupling BoronicAcid Conditions Pd(PPh₃)₄ Na₂CO₃ (aq) Dioxane, 80-100 °C Plus1 + ArylHalide (Representative Aryl Halide) Product (Coupled Product) Conditions->Product Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Add 1µL Inhibitor/DMSO to 384-well plate Start->Step1 Step2 2. Add 2µL PIM-1 Kinase (2X Solution) Step1->Step2 Step3 3. Add 2µL Substrate/ATP (2X Solution) to start reaction Step2->Step3 Step4 4. Incubate (60 min @ 30°C) Step3->Step4 Step5 5. Add 5µL ADP-Glo™ Reagent (Incubate 40 min @ RT) Step4->Step5 Step6 6. Add 10µL Kinase Detection Reagent (Incubate 30 min @ RT) Step5->Step6 End 7. Read Luminescence Step6->End

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Cyanopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyanopyridines in Modern Chemistry

Cyanopyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a variety of chemical transformations make them key building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and functional organic materials. The incorporation of a cyanopyridine moiety can significantly influence a molecule's biological activity, pharmacokinetic properties, and photophysical characteristics.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to biaryl and heteroaryl structures.[1] However, the use of cyanopyridine boronic acids in these reactions presents a unique set of challenges. As electron-deficient heteroaromatic substrates, they are prone to issues such as protodeboronation, catalyst inhibition, and sluggish reaction kinetics.[2] This guide provides a comprehensive overview of the key considerations, detailed protocols, and troubleshooting strategies to enable researchers to successfully employ cyanopyridine boronic acids in palladium-catalyzed cross-coupling reactions.

Understanding the Catalytic Cycle: A Focus on Cyanopyridine Substrates

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center shuttling between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3] When employing cyanopyridine boronic acids, specific attention must be paid to the transmetalation step, which is often rate-limiting.

The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition ArPd(II)XL2 Ar-Pd(II)-X OxidativeAddition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar'L2 ReductiveElimination Reductive Elimination ArPd(II)Ar'L2->ReductiveElimination Regeneration Catalyst Regeneration ArPd(II)Ar'L2->Regeneration Product Ar-Ar' ReductiveElimination->Product Regeneration->Pd(0)L2 ArX Aryl/Heteroaryl Halide (Ar-X) ArX->OxidativeAddition Ar'B(OH)2 Cyanopyridine Boronic Acid (Ar'-B(OH)2) Ar'B(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The transmetalation step, where the cyanopyridyl group is transferred to the palladium center, is often a critical and challenging step.

The electron-withdrawing nature of the cyano group and the pyridine nitrogen can decrease the nucleophilicity of the boronic acid, slowing down the transmetalation process. Furthermore, the nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. The choice of ligands, base, and solvent is therefore critical to overcome these hurdles.

Experimental Protocols: A Practical Guide

This section provides a general, yet robust, starting point for the Suzuki-Miyaura cross-coupling of cyanopyridine boronic acids with aryl halides. Optimization of specific parameters may be necessary depending on the exact substrates being used.

General Protocol for Suzuki-Miyaura Coupling of a Cyanopyridine Boronic Acid

Materials:

  • Cyanopyridine boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos-Pd-G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the cyanopyridine boronic acid, aryl halide, base, palladium catalyst, and ligand (if applicable).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[4]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - Cyanopyridine Boronic Acid - Aryl Halide - Base - Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Purge with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Cool, Dilute, Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of 4-Arylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Arylpyridine Scaffold

The 4-arylpyridine motif is a privileged scaffold in modern chemistry, prominently featured in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and structural rigidity make it a cornerstone for designing molecules with specific biological activities and material characteristics. For researchers, scientists, and drug development professionals, mastering the synthesis of this key structural unit is paramount. This guide provides an in-depth exploration of robust and contemporary methods for constructing 4-arylpyridines, moving beyond simple procedural lists to offer insights into the rationale behind experimental choices and to ensure reproducible, high-yielding outcomes.

Strategic Approaches to 4-Arylpyridine Synthesis

The synthesis of 4-arylpyridines can be broadly categorized into two primary strategies:

  • Construction of the Pyridine Ring with a Pre-installed Aryl Group: This classical approach involves building the heterocyclic ring from acyclic precursors, where one of the components already contains the desired aryl substituent. The Hantzsch pyridine synthesis is a prime example of this strategy.

  • Arylation of a Pre-formed Pyridine Ring: Modern synthetic chemistry has largely focused on methods that directly introduce an aryl group onto a pyridine core. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions or direct C-H activation.

This guide will delve into the most reliable and versatile methods from both categories, providing detailed protocols and comparative data.

Method 1: Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multi-component reaction remains a powerful tool for creating highly functionalized pyridines.[1][2] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.[1][3] The aryl group at the 4-position originates from the starting aldehyde.[3]

Reaction Mechanism and Rationale

The Hantzsch synthesis is a testament to the efficiency of one-pot reactions.[3] The mechanism involves a series of well-understood organic transformations, including Knoevenagel condensation, enamine formation, Michael addition, and cyclization, culminating in the dihydropyridine intermediate.[3] The final aromatization step, often driven by an oxidizing agent, provides the thermodynamic driving force for the reaction.[1]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation

Part A: Hantzsch Dihydropyridine Synthesis

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

Part B: Aromatization to the 4-Arylpyridine

  • Oxidation: Dissolve the isolated 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid).

  • Oxidant Addition: Add an oxidizing agent such as nitric acid, ferric chloride, or manganese dioxide portion-wise while monitoring the reaction temperature.[1]

  • Work-up: After the oxidation is complete (as indicated by TLC), pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Method 2: Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the workhorses of modern organic synthesis for forming carbon-carbon bonds. The Suzuki, Negishi, and Stille reactions are particularly well-suited for the C4-arylation of pyridine. These methods typically involve the reaction of a 4-halopyridine or a pyridine-4-boronic acid derivative with an appropriate coupling partner.

Suzuki-Miyaura Coupling: A Versatile and Practical Choice

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[4] For the synthesis of 4-arylpyridines, this typically involves the reaction of a 4-halopyridine with an arylboronic acid or a 4-pyridylboronic acid with an aryl halide.[5][6]

  • Catalyst: A palladium(0) species is the active catalyst.[7] This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.

  • Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution.[4][7]

  • Solvent: A variety of solvents can be employed, including toluene, dioxane, and DMF, often in a biphasic mixture with water.[4]

Suzuki_Miyaura_Cycle

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloropyridine (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7][8]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[8]

ParameterTypical ConditionRationale
Pyridine Substrate 4-Iodo-, 4-Bromo-, 4-ChloropyridineReactivity: I > Br > Cl. Chloro-pyridines often require more active catalysts.
Boronic Acid Aryl- or Heteroarylboronic Acid/EsterGenerally stable and commercially available.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandProvides the active Pd(0) species for the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene, Dioxane, DMF (often with H₂O)Solubilizes reactants and facilitates the reaction.
Temperature 80 - 120 °CProvides energy to overcome activation barriers.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Synthesis of 4-Arylpyridines.
Negishi Coupling: For Sensitive Functional Groups

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons and can be effective for coupling with less reactive organochlorides.[9][10] This method is particularly valued for its high functional group tolerance.[11]

A notable application is the synthesis of 4-arylpiperidines, which can be oxidized to 4-arylpyridines. This involves the coupling of a 4-piperidylzinc iodide with an aryl halide.[12]

  • Organozinc Formation: Prepare the 4-(N-BOC-piperidyl)zinc iodide from the corresponding iodide and activated zinc dust.[12]

  • Coupling Reaction: In a separate flask under an inert atmosphere, combine the aryl halide (1 equivalent), a palladium catalyst (e.g., Cl₂Pd(dppf)), and a copper(I) co-catalyst (e.g., CuI).[12]

  • Addition of Organozinc: Add the freshly prepared organozinc reagent to the reaction mixture.

  • Reaction and Work-up: Stir at room temperature or with gentle heating until the reaction is complete. Perform an aqueous work-up and purify by chromatography.

Stille Coupling: Tolerant but Toxic

The Stille reaction couples an organohalide with an organotin (stannane) reagent.[13] Its main advantages are the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups.[14][15] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[13][14]

  • Catalyst: Palladium(0) catalysts are standard.[16]

  • Ligands: Phosphine ligands are typically used to stabilize the catalyst and promote the reaction.

  • Additives: In some cases, additives like copper(I) iodide can accelerate the reaction.[16]

  • Solvents: Anhydrous, polar aprotic solvents like DMF, NMP, or THF are common.

Method 3: Direct C-H Arylation

Direct C-H arylation represents a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring.[17] This method aims to directly couple an aryl halide with a C-H bond of the pyridine. However, achieving C4 selectivity can be challenging due to the electronic nature of the pyridine ring, which typically favors C2 or C3 functionalization.[17]

Strategies for C4-Selectivity

Recent advances have enabled highly regioselective C4-arylation.[17] One successful strategy involves using pyridines with an electron-withdrawing group (EWG) at the 3-position.[17] This EWG increases the acidity of the C4-H bond and deactivates the C2 and C6 positions towards palladation.[17]

CH_Arylation_Workflow

Experimental Protocol: C4-Arylation of 3-Fluoropyridine
  • Reaction Setup: In an oven-dried vial, combine 3-fluoropyridine (1 equivalent), the aryl bromide (1.5 equivalents), Pd(OAc)₂ (5 mol%), [P(n-Bu)Ad₂H]BF₄ (10 mol%), Ag₂CO₃ (1 equivalent), Cs₂CO₃ (3 equivalents), and 2,2-dimethylhexanoic acid (0.5 equivalents).[17]

  • Solvent and Reaction: Add anhydrous toluene and heat the sealed vial at 120 °C for 22-24 hours.[17]

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-3-fluoropyridine.[17]

SubstrateArylating AgentCatalyst SystemYield (%)Reference
3-NitropyridineBromobenzenePd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄High[17]
3-FluoropyridinePhenyl BromidePd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄Good[17]
3-ChloropyridinePhenyl BromidePd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄Good[17]
Table 2: Examples of C4 C-H Arylation of Substituted Pyridines.[17]

Method 4: Nucleophilic Arylation of Activated Pyridines

A newer strategy involves activating the pyridine ring towards nucleophilic attack at the C4 position. One such method employs N-aminopyridinium salts as electrophiles.[18][19] These salts readily react with electron-rich (hetero)arenes in the presence of a base, often at room temperature and without the need for a metal catalyst.[18][19]

Reaction Mechanism

The reaction proceeds through the deprotonation of the nucleophilic arene by a base, followed by its addition to the C4 position of the pyridinium salt. Subsequent base-assisted rearomatization of the pyridine ring yields the 4-arylpyridine product.[18]

Experimental Protocol: C4-Arylation of Pyridine with Indole
  • Reaction Setup: In a vial, dissolve the N-aminopyridinium salt (1 equivalent) and indole (1.2 equivalents) in a suitable solvent like THF.[18][19]

  • Base Addition: Add a base, such as potassium tert-butoxide (2 equivalents), to the mixture.[19]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract with an organic solvent. The crude product is then purified by column chromatography.

Conclusion and Future Outlook

The synthesis of 4-arylpyridines is a mature field with a diverse and powerful toolkit available to the modern chemist. Classical methods like the Hantzsch synthesis provide a robust entry into functionalized pyridine rings. However, the precision and versatility of transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have made them the methods of choice for many applications.

Looking forward, the development of more efficient and selective direct C-H arylation methods holds the greatest promise. These approaches, which minimize pre-functionalization steps and improve atom economy, align with the principles of green chemistry and will undoubtedly continue to be a major focus of research in this area. The choice of synthetic route will ultimately depend on factors such as substrate availability, functional group tolerance, scalability, and, increasingly, the environmental impact of the process.

References

Application Notes and Protocols for Reactions with Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridylboronic Acids in Modern Synthesis

Pyridylboronic acids and their derivatives are indispensable building blocks in contemporary organic synthesis, particularly in the pharmaceutical and materials science sectors. Their utility lies in their capacity to introduce the versatile pyridine motif into a wide array of molecular architectures through robust carbon-carbon and carbon-heteroatom bond-forming reactions. The pyridine ring is a common feature in numerous biologically active compounds, and its incorporation can significantly influence a molecule's pharmacological properties, such as solubility, metabolic stability, and target binding affinity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for reactions involving pyridylboronic acids. We will delve into the nuances of their reactivity, present optimized protocols for key transformations, offer troubleshooting strategies for common challenges, and provide a framework for the safe and effective use of these valuable reagents.

Understanding the Reactivity of Pyridylboronic Acid Isomers

A critical aspect of working with pyridylboronic acids is understanding the distinct reactivity profiles of the 2-, 3-, and 4-isomers. This difference is primarily governed by the position of the boronic acid group relative to the basic nitrogen atom within the pyridine ring.

  • 3- and 4-Pyridylboronic Acids: These isomers are generally more stable and exhibit reactivity comparable to other arylboronic acids in cross-coupling reactions. The nitrogen atom is sufficiently removed from the boronic acid group, minimizing electronic interference and catalyst inhibition. Consequently, they often provide good to excellent yields under standard Suzuki-Miyaura conditions.[1]

  • 2-Pyridylboronic Acids (The "2-Pyridyl Problem"): The proximity of the electron-rich nitrogen atom to the boronic acid moiety in the 2-position presents significant challenges, collectively known as the "2-pyridyl problem".[1] This proximity can lead to:

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species.

    • Protodeboronation: This is a common and often significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of pyridine as a byproduct and reduced yields of the desired coupled product.[1] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway.

To circumvent the "2-pyridyl problem," several strategies have been developed, with the most effective being the use of more stable boronic acid derivatives.

Stabilizing Pyridylboronic Acids: The Role of Pinacol and MIDA Esters

To enhance the stability and reactivity of pyridylboronic acids, particularly the challenging 2-isomers, they are often converted into boronate esters.

  • Pinacol Esters: These are formed by the reaction of the boronic acid with pinacol. The resulting cyclic ester is more sterically hindered and less prone to protodeboronation, making it a more robust coupling partner.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates offer exceptional stability and are often crystalline, air-stable solids that are amenable to chromatography. They act as a "slow-release" form of the boronic acid under the reaction conditions, which helps to maintain a low concentration of the potentially unstable free boronic acid, thereby minimizing side reactions.

Key Coupling Reactions of Pyridylboronic Acids

Pyridylboronic acids are versatile reagents employed in a variety of powerful cross-coupling reactions. The following sections detail the experimental setup for three of the most important transformations: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the most widely used method for the formation of biaryl and heteroaryl-aryl structures utilizing pyridylboronic acids.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Pyridylboronic Acid Isomers in Suzuki-Miyaura Coupling

The choice of reaction conditions is highly dependent on the specific pyridylboronic acid isomer being used. The following table provides a comparative overview of typical reaction outcomes.

Pyridylboronic Acid IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Pyridylboronic acid1-Bromo-2-fluorobenzenePd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O (4:1)801-2~80% (optimized)[2]
3-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O100-Modest[3]
2-Pyridylboronate (lithium triisopropyl)4-BromoanisolePd₂(dba)₃ (1)1 (3)KFDioxane110-74[4]
Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Pyridylboronic Acid with an Aryl Bromide

This protocol is a general starting point for the coupling of the more reactive 4-pyridylboronic acid.

  • Reagents and Materials:

    • 4-Pyridylboronic acid (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

    • Acetonitrile (MeCN) and deionized water (4:1 v/v), degassed

    • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Procedure:

    • To the round-bottom flask, add 4-pyridylboronic acid, the aryl bromide, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

    • Add the degassed MeCN/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C in an oil bath and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, especially for challenging couplings.[5][6]

  • Reagents and Materials:

    • Pyridylboronic acid or ester (1.5 equiv)

    • Aryl or heteroaryl halide (1.0 equiv)

    • Palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%) and ligand (e.g., XPhos, 5-10 mol%)

    • Base (e.g., K₂CO₃, 3.0 equiv)

    • Solvent (e.g., Ethanol/Water 4:1), degassed

    • Microwave reaction vial with a stir bar

  • Procedure:

    • In the microwave reaction vial, combine the pyridylboronic acid/ester, aryl/heteroaryl halide, base, catalyst, and ligand.

    • Add the degassed solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes).[5]

    • After cooling, work up and purify the product as described in Protocol 1.

The Chan-Lam Coupling: Forming C-N and C-O Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that provides a valuable alternative to palladium-based methods for the formation of C-N and C-O bonds. A key advantage is that it can often be performed at room temperature and open to the air.[7][8]

Mechanistic Overview

The Chan-Lam coupling proceeds through a proposed Cu(II)/Cu(III) catalytic cycle.

Chan_Lam_Mechanism Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Coordination & Oxidation (Nu-H, O2) Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination [Ar-Nu] [Ar-Nu] Ar-Cu(III)-Nu->[Ar-Nu] Product Cu(I)->Cu(II) Oxidation (O2)

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Detailed Experimental Protocol

Protocol 3: Chan-Lam N-Arylation of a Pyridine Derivative

This protocol describes a general procedure for the coupling of a pyridine-containing amine with an arylboronic acid.

  • Reagents and Materials:

    • Pyridine-containing amine (1.0 equiv)

    • Arylboronic acid (1.5-2.0 equiv)

    • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv, for stoichiometric reaction) or (10 mol%, for catalytic reaction)

    • Pyridine (as base and/or ligand, 2.0 equiv)

    • Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stir bar

  • Procedure:

    • To the round-bottom flask, add the pyridine-containing amine, arylboronic acid, and copper(II) acetate.

    • Add DCM and pyridine.

    • Stir the mixture vigorously at room temperature, open to the air.

    • Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to several days.[7]

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the synthesis of C-N bonds, often employed for coupling aryl halides with amines.[9]

Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination [Ar-NR'R''] [Ar-NR'R''] Ar-Pd(II)-NR'R''(L)->[Ar-NR'R''] Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

Protocol 4: Buchwald-Hartwig Amination of a Bromopyridine

This protocol provides a general procedure for the amination of a bromopyridine derivative.[10]

  • Reagents and Materials:

    • Bromopyridine derivative (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3.5 mol%)

    • Toluene, anhydrous and degassed

    • Schlenk flask with a magnetic stir bar and reflux condenser

  • Procedure:

    • To the Schlenk flask, add the bromopyridine, NaOtBu, Pd₂(dba)₃, and BINAP.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous, degassed toluene, followed by the amine via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

Cross-coupling reactions with pyridylboronic acids can sometimes be challenging. The following table outlines common problems, their potential causes, and suggested solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (oxidation of phosphine ligand or Pd(0))- Inefficient base- Protodeboronation of the boronic acid- Poor solubility of reagents- Ensure all reagents and solvents are properly degassed. Use fresh, high-quality catalyst and ligands.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF).- Switch to a more stable boronic ester (pinacol or MIDA). Lower the reaction temperature. Use a milder base.- Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).
Protodeboronation - Presence of water and a strong base- High reaction temperature- Prolonged reaction time- Inherent instability of the boronic acid (especially 2-pyridyl)- Use a milder base (e.g., K₃PO₄ or KF).- Run the reaction at the lowest effective temperature.- Use a more active catalyst to shorten the reaction time.- Convert the boronic acid to its pinacol or MIDA ester.
Homocoupling of Boronic Acid - Presence of oxygen- Certain palladium catalysts can promote homocoupling- Thoroughly degas all solvents and the reaction mixture.- Screen different palladium catalysts and ligands.
Catalyst Decomposition (Formation of Palladium Black) - Insufficient ligand to stabilize the Pd(0) species- High reaction temperature- Increase the ligand-to-palladium ratio.- Use a more robust ligand.- Lower the reaction temperature if possible.

Characterization of Products

The successful synthesis of the desired pyridyl-containing compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling patterns of the pyridine and other aromatic protons provide definitive evidence of the product's structure. For example, in 2,2'-bipyridine, the protons on the pyridine rings will show distinct signals in the aromatic region of the ¹H NMR spectrum.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Chromatography: TLC and LC-MS are crucial for monitoring the reaction progress and assessing the purity of the final product.

Safety and Handling Precautions

  • Pyridylboronic Acids: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium catalysts are often pyrophoric, especially when finely divided on a support like carbon. Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[13] Keep away from heat, sparks, and open flames.[13]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized, rendering them ineffective.[13] Store under an inert atmosphere and handle using air-free techniques. Some phosphine ligands are also toxic and should be handled with care.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Use anhydrous and degassed solvents for most coupling reactions to prevent catalyst deactivation and side reactions. Many of the organic solvents used are flammable and/or toxic.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal-containing waste, according to institutional and local regulations.

Conclusion

Reactions involving pyridylboronic acids are powerful tools for the synthesis of complex molecules. A thorough understanding of the distinct reactivity of the pyridylboronic acid isomers, careful selection of reaction conditions, and adherence to safe handling practices are paramount for success. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers to effectively utilize these versatile building blocks in their synthetic endeavors.

References

The Ascendant Role of Boronic Acids in the Synthesis of Anticancer Agents: From Mechanistic Insights to Practical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Boron in Oncology

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to misconceptions about their potential toxicity.[1][2] However, this perception has been thoroughly demystified, and the field has witnessed a surge of interest in boronic acids and their derivatives.[1][2] This shift was catalyzed by the landmark approval of Bortezomib (Velcade®), the first-in-class proteasome inhibitor for treating multiple myeloma.[2][3][4] This pivotal event illuminated the unique chemical properties of the boronic acid moiety and its profound therapeutic potential.

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess a unique set of attributes that make them highly valuable in drug design. Their exceptional oxophilicity, low toxicity, and the ability of their carbon-boron bond to be manipulated for targeted drug release have positioned them as a versatile scaffold in the development of novel anticancer agents.[3][5] Currently, five boronic acid-containing drugs have received FDA approval, two of which are for the treatment of cancer, specifically multiple myeloma.[3][5] This application note provides an in-depth exploration of the multifaceted role of boronic acids in oncology, from their fundamental mechanisms of action to detailed synthetic protocols for their incorporation into potential therapeutic agents.

I. The Boronic Acid Pharmacophore: A Versatile Tool for Enzyme Inhibition

A primary mechanism through which boronic acids exert their anticancer effects is by acting as potent enzyme inhibitors.[3][5] Their unique electronic structure allows them to form stable, reversible covalent bonds with nucleophilic residues, such as serine and threonine, within the active sites of enzymes.[6][7] This ability to mimic the tetrahedral transition state of peptide bond hydrolysis makes them particularly effective inhibitors of proteases.[8][9]

Proteasome Inhibition: The Cornerstone of Boronic Acid Anticancer Therapy

The ubiquitin-proteasome pathway is a critical cellular machinery responsible for the degradation of damaged or misfolded proteins, thereby maintaining cellular homeostasis.[1] In cancer cells, this pathway is often dysregulated, contributing to uncontrolled proliferation and survival. The 26S proteasome, a key component of this pathway, has thus emerged as a prime target for anticancer drug development.[1]

Bortezomib, a dipeptide boronic acid, was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[3][4][10] Its boronic acid moiety forms a stable, yet reversible, complex with the N-terminal threonine hydroxyl group in the active site of the 20S proteasome's β5 subunit.[1][3] This inhibition disrupts the degradation of pro-apoptotic factors, leading to cell cycle arrest and apoptosis in cancer cells.[1][11]

Following the success of Bortezomib, a second-generation oral proteasome inhibitor, Ixazomib (Ninlaro®), was approved, also for the treatment of multiple myeloma.[3] Ixazomib, another boronic acid derivative, demonstrates improved potency and a more favorable side-effect profile.[3]

Mechanism of Proteasome Inhibition by Boronic Acids

Proteasome_Inhibition cluster_Proteasome 20S Proteasome (β5 subunit) Proteasome_Active_Site Active Site Threonine (-OH) Tetrahedral_Intermediate Reversible Tetrahedral Complex Proteasome_Active_Site->Tetrahedral_Intermediate Forms Boronic_Acid_Drug Boronic Acid Drug (e.g., Bortezomib) Boronic_Acid_Drug->Proteasome_Active_Site Binding Inhibition Inhibition of Proteasomal Activity Tetrahedral_Intermediate->Inhibition Leads to Apoptosis Cancer Cell Apoptosis Inhibition->Apoptosis

Caption: Covalent interaction of a boronic acid inhibitor with the proteasome active site.

Beyond the Proteasome: Targeting Other Key Enzymes

The inhibitory potential of boronic acids extends beyond the proteasome. Researchers are actively exploring their use in targeting other enzymes implicated in cancer progression:

  • Serine Proteases: Boronic acids are effective inhibitors of various serine proteases.[9] For instance, inhibitors of Prostate-Specific Antigen (PSA), a serine protease highly expressed in prostate cancer, have been developed using peptidyl boronic acids.[9][12]

  • Histone Deacetylases (HDACs): HDAC inhibitors are a promising class of anticancer agents. Boronic acid-containing compounds have been designed to target the zinc ion in the active site of HDACs, leading to the inhibition of cancer cell growth.[1][4]

  • Arginase: Arginase is an enzyme that can be overexpressed in the tumor microenvironment, leading to the depletion of L-arginine and subsequent suppression of the anti-tumor immune response. Boronic acid derivatives are being investigated as arginase inhibitors to enhance cancer immunotherapy.[13]

II. Boronic Acids in Prodrug Strategies: Targeting the Tumor Microenvironment

A significant challenge in cancer chemotherapy is the lack of selectivity, leading to toxicity in healthy tissues. Boronic acids offer an elegant solution through their use in prodrug design, which leverages the unique characteristics of the tumor microenvironment.[14]

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[14] The carbon-boron bond in boronic acids and their esters is susceptible to oxidation by ROS.[5][14] This property can be exploited to design prodrugs that are inactive until they reach the ROS-rich tumor environment, where they are cleaved to release the active cytotoxic agent.[8][14] This strategy enhances the targeted delivery of the drug and minimizes systemic toxicity.[14]

ROS-Mediated Activation of Boronic Acid Prodrugs

Prodrug_Activation Prodrug Boronic Acid Prodrug (Inactive) Tumor_Microenvironment Tumor Microenvironment (High ROS) Prodrug->Tumor_Microenvironment Enters Oxidation Oxidation of C-B bond Tumor_Microenvironment->Oxidation Triggers Active_Drug Active Anticancer Drug Oxidation->Active_Drug Releases Boric_Acid Boric Acid (Non-toxic byproduct) Oxidation->Boric_Acid Releases

Caption: Selective activation of a boronic acid prodrug in the tumor microenvironment.

III. Boronic Acids in Cancer Diagnostics: PET Imaging

The application of boronic acids in oncology is not limited to therapeutics. They are also emerging as valuable tools in cancer diagnostics, particularly in Positron Emission Tomography (PET) imaging. Amino acid uptake is significantly upregulated in most cancer cells, making radiolabeled amino acid analogues excellent probes for tumor imaging.[15]

Boramino acids, where the carboxylate group of an amino acid is replaced with a trifluoroborate (-BF₃⁻) group, are metabolically stable and can be labeled with fluorine-18 (¹⁸F) for PET imaging.[15][16][17] These tracers can provide high-contrast images of tumors and have shown promise in the diagnosis of brain tumors.[16][17] Furthermore, boronic acid-conjugated porphyrins labeled with ⁶⁴Cu are being explored as dual-function agents for both PET imaging and Boron Neutron Capture Therapy (BNCT).[18]

IV. Synthetic Protocols for Boronic Acid-Containing Anticancer Agents

The synthesis of boronic acid derivatives is a well-established field in organic chemistry, with several robust methods available.[1]

General Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.[19]

Protocol 1: Synthesis of Phenylboronic Acid

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Hexane

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Activate magnesium turnings in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous diethyl ether to the flask, followed by the dropwise addition of a solution of bromobenzene in diethyl ether to initiate the formation of the Grignard reagent (phenylmagnesium bromide).

  • Once the Grignard reagent has formed, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate in anhydrous diethyl ether to the cooled Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Wash the crude solid with hexane to obtain phenylboronic acid.

Suzuki-Miyaura Coupling: A Cornerstone for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[20] This reaction is a powerful and widely used tool in the synthesis of complex organic molecules, including many anticancer agents, due to its mild reaction conditions and high functional group tolerance.[20][21][22][23][24]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 1-bromo-4-iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water, or dioxane/water)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a work-up procedure, which typically involves dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd0->Oxidative_Addition PdII_Complex1 R¹-Pd(II)L₂-X Oxidative_Addition->PdII_Complex1 Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_Complex1->Transmetalation PdII_Complex2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Complex2 Reductive_Elimination Reductive Elimination PdII_Complex2->Reductive_Elimination Reductive_Elimination->Pd0 Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bortezomib: A Case Study

The synthesis of Bortezomib is a multi-step process that showcases the application of boronic acid chemistry in the creation of a complex pharmaceutical agent. Several synthetic routes have been developed, including both linear and convergent approaches.[25] A solid-phase synthesis has also been reported, which can simplify purification procedures.[26] A convergent approach often involves the coupling of key fragments, which can improve overall yield and efficiency.[25] The synthesis typically involves the preparation of a chiral α-aminoboronic acid precursor, followed by peptide couplings to build the final molecule.[27]

V. Challenges and Future Perspectives

Despite the significant successes, challenges remain in the development of boronic acid-based anticancer agents. These include overcoming drug resistance, improving selectivity, and minimizing off-target effects.[28] The development of computational methods for the design of boron cluster-containing drugs is also an area of active research.[29]

The future of boronic acids in oncology is bright. Ongoing research is focused on:

  • Developing novel boronic acid derivatives with enhanced potency and selectivity for a wider range of cancer targets.[3]

  • Expanding the application of boronic acid prodrugs to other tumor-specific triggers.

  • Exploring the use of boron clusters in drug design to create novel therapeutic agents.[29][30][31]

  • Advancing the use of boronic acids in theranostics, combining diagnostic imaging with targeted therapy.

Conclusion

Boronic acids have firmly established their place as a privileged scaffold in the synthesis of anticancer agents. From their pivotal role as proteasome inhibitors to their innovative applications in prodrug design and diagnostics, the unique chemistry of boron continues to provide exciting opportunities for the development of next-generation cancer therapies. The synthetic methodologies for their incorporation are robust and versatile, enabling chemists to explore a vast chemical space in the quest for more effective and selective treatments. As our understanding of cancer biology deepens, the multifaceted nature of boronic acids will undoubtedly continue to inspire the creation of novel and impactful anticancer drugs.

References

Boronic Acids in Organic Synthesis: A Comprehensive Guide to C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) bonds is a foundational element of molecular architecture. Among the vast arsenal of synthetic tools, boronic acids have emerged as exceptionally versatile and indispensable reagents.[1][2][3] Their relative stability, low toxicity, and broad functional group tolerance have positioned them at the forefront of modern organic synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.[2][4]

This guide provides an in-depth exploration of the application of boronic acids in C-C bond formation. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices. This document is designed to serve as a practical resource, empowering you to not only execute these reactions successfully but also to troubleshoot and adapt them to your specific synthetic challenges.

The Workhorse of C-C Coupling: The Suzuki-Miyaura Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, natural products, and materials science.[5][6] The reaction facilitates the coupling of an organoboron compound, typically a boronic acid, with an organic halide or triflate.[5][6] Its acclaim stems from its mild reaction conditions and exceptional tolerance for a wide array of functional groups.[5]

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The key steps are:

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.[8][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. The boronic acid is first activated by a base, forming a more nucleophilic boronate species.[7] This boronate then displaces the halide on the palladium complex.

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)Ln R1-Pd(II)L_n-X R¹-Pd(II)Ln-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition (R¹-X) R1-Pd(II)L_n-R2 R¹-Pd(II)Ln-R² R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (R²-B(OH)₂ + Base) R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination R1-R2 R¹-R² Product R1-Pd(II)L_n-R2->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of Ligands

The choice of phosphine ligand is a critical parameter that profoundly influences the efficacy of the Suzuki-Miyaura coupling.[10] Ligands stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[7][10]

Ligand ClassSpecific LigandKey CharacteristicsTypical Applications
Biaryl Phosphines SPhos, XPhosBulky and electron-rich, promoting high catalytic activity.[10][11]Broad substrate scope, including challenging aryl chlorides and sterically hindered substrates.[11][12]
Ferrocenyl Phosphines dppfRobust and effective for a variety of couplings.Widely used for coupling aryl bromides and iodides.[7]
Dialkylphosphines t-Bu₃PHighly electron-donating and sterically demanding.Effective for coupling of unactivated aryl chlorides.[13]
Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Base: The base is essential for the activation of the boronic acid to the more reactive boronate species.[7] K₃PO₄ is a commonly used base that is effective for a wide range of substrates.

  • Solvent System: The biphasic toluene/water system is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Ligand-to-Palladium Ratio: A 2:1 ligand-to-palladium ratio is typically used to ensure the formation of the active monoligated palladium species.[11]

Beyond Biaryls: Other C-C Bond Forming Reactions

While the Suzuki-Miyaura coupling is the most prominent, boronic acids participate in a variety of other important C-C bond-forming reactions.

The Petasis Borono-Mannich Reaction

The Petasis reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines.[14][15] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[16]

The mechanism is believed to involve the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid.[14]

Petasis_Reaction Amine Amine (R¹R²NH) Iminium_Ion Iminium Ion [R³CH=NR¹R²]⁺ Amine->Iminium_Ion Carbonyl Carbonyl (R³CHO) Carbonyl->Iminium_Ion Boronic_Acid Boronic Acid (R⁴B(OH)₂) Product Substituted Amine (R³R⁴CH-NR¹R²) Boronic_Acid->Product Iminium_Ion->Product

Caption: A simplified workflow of the Petasis Borono-Mannich reaction.

Homocoupling of Boronic Acids

In some instances, the desired product is a symmetrical biaryl, which can be synthesized through the homocoupling of a boronic acid.[17][18] This reaction can be promoted by various transition metal catalysts, including palladium and copper, often in the presence of an oxidant.[17][18]

Practical Considerations: Handling and Stability of Boronic Acids

While generally stable, boronic acids can be susceptible to degradation, primarily through protodeboronation (cleavage of the C-B bond) and oxidation.[19]

  • Storage: Store boronic acids in a cool, dry, and dark place, preferably under an inert atmosphere, to minimize degradation.[19]

  • Stability: The stability of boronic acids can be influenced by their electronic and steric properties. Electron-deficient arylboronic acids and some heteroarylboronic acids can be particularly prone to decomposition.[20]

  • Boronic Esters: To enhance stability, boronic acids are often converted to their corresponding esters, such as pinacol esters.[21] These esters are generally more robust and can be easily purified by chromatography.[21]

Conclusion

Boronic acids are undeniably powerful and versatile reagents in the synthetic chemist's toolbox for the construction of C-C bonds. A thorough understanding of the underlying reaction mechanisms, the critical role of reaction parameters, and the practical aspects of handling these compounds is essential for their successful application. The protocols and insights provided in this guide are intended to empower researchers to confidently employ boronic acids in their synthetic endeavors, from routine biaryl syntheses to the construction of complex molecular architectures for drug discovery and development.

References

Application Note: Asymmetric Synthesis Using Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Chiral Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Its presence in a molecule can significantly influence properties such as solubility, metabolic stability, and target binding. When a stereocenter is introduced adjacent to a pyridine ring, the resulting chiral molecule can exhibit highly specific biological activities, making the development of robust methods for their asymmetric synthesis a critical goal for drug discovery and development.[1]

Pyridylboronic acids have emerged as versatile reagents for creating these crucial Csp²-Csp³ bonds. However, their application in asymmetric catalysis is fraught with challenges not typically encountered with standard arylboronic acids. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition or poisoning, while the electron-deficient nature of the ring can result in sluggish reactivity and competing side reactions like protodeboronation.[1][2]

This application note provides a detailed guide to navigating these challenges, focusing on two powerful methodologies: the Rhodium-catalyzed asymmetric conjugate addition and the asymmetric Suzuki-Miyaura cross-coupling. We will delve into the mechanistic rationale behind protocol choices, provide step-by-step experimental procedures, and offer a comprehensive troubleshooting guide to empower researchers to successfully employ pyridylboronic acids in their asymmetric synthesis campaigns.

Core Principles: Overcoming the Pyridine Problem

Success in asymmetric synthesis with pyridylboronic acids hinges on understanding and mitigating their inherent reactivity challenges. The primary hurdles include:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., Rhodium or Palladium), leading to catalyst deactivation and low reaction yields.[3]

  • Protodeboronation: The C-B bond of the pyridylboronic acid can be cleaved by protic sources in the reaction mixture, leading to the formation of pyridine and reducing the amount of reagent available for the desired transformation.[1]

  • Low Reactivity: The electron-deficient nature of the pyridine ring can slow down key steps in the catalytic cycle, such as transmetalation.[2]

Strategies to overcome these issues form the core of the protocols described herein and include:

  • Strategic Ligand Choice: The use of specialized chiral ligands is paramount. For instance, bifunctional amide-diene ligands in Rhodium catalysis have been shown to accelerate the reaction, possibly through hydrogen-bonding interactions that activate the substrate.[1]

  • Solvent Optimization: The choice of solvent is critical. For example, alcoholic solvents like ethanol have been found to significantly inhibit the competing protodeboronation of pyridylboronic acids in Rhodium-catalyzed conjugate additions.[1]

  • Reagent Modification: In some cases, modifying the pyridylboronic acid itself can be effective. For instance, the introduction of a 2-chloro substituent on the pyridine ring can reduce its Lewis basicity, preventing catalyst inhibition in Suzuki-Miyaura couplings.[3]

Methodology 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

The Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, also known as the Hayashi-Miyaura reaction, is a cornerstone of asymmetric synthesis.[1] Adapting this reaction for pyridylboronic acids requires specific considerations to achieve high yields and enantioselectivities.

Mechanism and Rationale

The catalytic cycle, illustrated below, involves the transmetalation of the pyridyl group from boron to a Rh(I) complex, followed by insertion of the enone into the Rh-pyridyl bond. Subsequent hydrolysis regenerates the active catalyst and releases the chiral product. The choice of a chiral ligand on the rhodium center dictates the stereochemical outcome of the reaction. The use of a bifunctional amide-diene ligand is crucial as it is believed to accelerate the reaction through hydrogen bonding with the enone, thereby promoting the insertion step.[1] Furthermore, conducting the reaction in ethanol has been shown to be critical for suppressing the protodeboronation of the pyridylboronic acid.[1]

rhodium_cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Rh_OH [L*Rh(I)OH] Rh_Pyridyl [L*Rh(I)-Pyridyl] Rh_OH->Rh_Pyridyl Transmetalation (Pyridyl-B(OH)2) Rh_Enone Oxa-π-allylrhodium intermediate Rh_Pyridyl->Rh_Enone 1,4-Addition (Enone) Rh_Enone->Rh_OH Hydrolysis (H2O) Product Chiral Product Rh_Enone->Product Release Pyridyl_Boronic_Acid Pyridylboronic Acid Enone α,β-Unsaturated Carbonyl suzuki_cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L* PdII_Aryl [Aryl-Pd(II)L*-X] Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Aryl_Pyridyl [Aryl-Pd(II)L*-Pyridyl] PdII_Aryl->PdII_Aryl_Pyridyl Transmetalation (Pyridyl-B(OH)2, Base) PdII_Aryl_Pyridyl->Pd0 Reductive Elimination Product Chiral Product PdII_Aryl_Pyridyl->Product Release Pyridyl_Boronic_Acid 2-Cl-Pyridylboronic Acid Aryl_Halide Aryl Halide (Aryl-X) troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions Low_Yield Low Yield / No Reaction Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Optimize_Ligand Optimize Ligand: - Sterics/Electronics - Bifunctional Ligands Low_Yield->Optimize_Ligand Modify_Boronic_Acid Modify Pyridylboronic Acid (e.g., 2-Cl substitution) Low_Yield->Modify_Boronic_Acid Adjust_Base Adjust Base: - Strength - Stoichiometry Low_Yield->Adjust_Base Vary_Temp Vary Temperature Low_Yield->Vary_Temp Low_ee Low Enantioselectivity Low_ee->Optimize_Ligand Optimize_Solvent Optimize Solvent: - Use alcoholic solvent for  conjugate addition - Screen different aprotic  solvents for Suzuki Low_ee->Optimize_Solvent Low_ee->Vary_Temp Side_Reactions Side Reactions (e.g., Protodeboronation) Side_Reactions->Check_Reagents Side_Reactions->Optimize_Solvent Side_Reactions->Adjust_Base

References

Troubleshooting & Optimization

Stability and decomposition of (4-Cyanopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Cyanopyridin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the stability and handling of this versatile reagent. While a powerful building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its utility is intrinsically linked to its stability. This guide provides in-depth, field-proven insights into its core chemical principles, offering practical solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Stability & Handling

This section addresses the most common initial queries regarding the storage, handling, and fundamental stability of this compound.

Q1: What is the primary cause of degradation for this compound?

A1: The principal decomposition pathway is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 4-cyanopyridine as a byproduct.[1] This process is a common side reaction for many aryl and heteroaryl boronic acids and is highly dependent on the experimental conditions, especially pH.[1]

Q2: How do the cyano and pyridine groups influence the stability of this molecule?

A2: The electronic and structural features of this compound create a delicate stability profile:

  • Electron-Withdrawing Cyano Group: The cyano group is strongly electron-withdrawing. For many aromatic boronic acids with such substituents, this can facilitate a dissociative protodeboronation mechanism, particularly under basic conditions.[1]

  • Basic Pyridine Nitrogen: The presence of the basic nitrogen atom in the pyridine ring adds another layer of complexity. Heteroaromatic boronic acids, especially those containing nitrogen, can exhibit unique protodeboronation pathways.[1] For instance, 2-pyridyl boronic acids are notoriously unstable at neutral pH due to the formation of a zwitterionic intermediate that rapidly decomposes.[1][2] While this specific isomer is a 3-pyridyl boronic acid, the influence of the nitrogen on the electronic distribution of the ring system remains a critical factor in its reactivity and stability.

Q3: What are the optimal storage conditions for this compound?

A3: To maximize shelf-life and ensure experimental reproducibility, stringent storage conditions are paramount. Based on general guidelines for boronic acids and safety data sheets for similar compounds, the following are recommended:[3][4]

  • Temperature: Refrigerate at 2-8°C.[3][4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]

  • Moisture: Protect from moisture and humidity. Boronic acids can form anhydrides (boroxines) upon dehydration or hydrolyze, which can affect their reactivity. Keep containers tightly sealed.[3]

  • Light: While not as critical as moisture and air, storing in an opaque container protects against potential light-induced degradation over long periods.

Q4: I have a batch of this compound that has been on the shelf for a while. How can I tell if it has decomposed?

A4: Visual inspection can sometimes be revealing (e.g., changes in color or texture), but it is not a reliable indicator of purity. The most definitive way to assess the integrity of your material is through analytical techniques. A simple ¹H NMR spectrum in a suitable deuterated solvent (like DMSO-d₆) can quickly reveal the presence of the protodeboronated byproduct, 4-cyanopyridine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the methods of choice.[5]

Part 2: Troubleshooting Experimental Issues

Low yields, failed reactions, and inconsistent results are common frustrations when working with sensitive boronic acids. This section provides a troubleshooting framework.

Q5: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What is the likely cause?

A5: Low yields are most often traced back to the decomposition of the boronic acid before or during the reaction. The core of the problem lies in the fact that the basic conditions required to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle also accelerate its protodeboronation.[6]

Troubleshooting Steps:

  • Assess Reagent Quality: Before starting, run a quick purity check (e.g., ¹H NMR) on your boronic acid to ensure it has not degraded during storage.

  • Optimize Base and Solvent: The choice of base is critical. While strong bases like NaOH or KOH can be effective for transmetalation, they can also be aggressive in promoting protodeboronation. Consider using milder bases like K₂CO₃, K₃PO₄, or CsF.[7] The reaction solvent also plays a role; ensure it is thoroughly degassed to remove oxygen, which can contribute to oxidative degradation pathways.

  • Consider a "Slow-Release" Strategy: For particularly unstable boronic acids, a "slow-release" approach is highly effective.[8][9] Instead of using the boronic acid directly, use its more stable pinacol ester derivative, (4-Cyanopyridine-3-yl)boronic acid pinacol ester.[10][11] Under the reaction conditions, the ester slowly hydrolyzes to release the active boronic acid in low concentrations, minimizing the opportunity for decomposition while still allowing the desired cross-coupling to proceed.[9]

  • Reaction Temperature and Time: Higher temperatures can accelerate both the desired reaction and the decomposition. If you suspect degradation is the primary issue, try running the reaction at a lower temperature for a longer period.

Q6: I am seeing a significant amount of 4-cyanopyridine in my crude reaction mixture. How can I prevent this?

A6: The presence of 4-cyanopyridine is a direct confirmation of protodeboronation. This indicates that the rate of decomposition is competitive with or even faster than the rate of your desired cross-coupling reaction.

Mitigation Strategies:

  • Use the Pinacol Ester: As mentioned in Q5, switching to the pinacol ester is one of the most robust solutions to minimize premature protodeboronation.[12]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction (especially for the hydrolysis of boronate esters and to solubilize the base), excess water can facilitate protodeboronation. Experiment with the ratio of your organic solvent to water.

  • Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen. This can be done by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[13]

  • Catalyst and Ligand Choice: The efficiency of the palladium catalyst and ligand system can influence the relative rates of cross-coupling versus decomposition. A more active catalyst system that promotes rapid oxidative addition and transmetalation may "outrun" the decomposition reaction.

Q7: My results are not reproducible from one experiment to the next. What factors should I control more carefully?

A7: Lack of reproducibility with sensitive reagents often comes down to subtle variations in experimental setup and reagent quality.

  • Reagent Purity: Always use a fresh bottle of the boronic acid or verify the purity of an older batch before use.

  • Inert Atmosphere: Ensure a robust inert atmosphere is maintained throughout the entire reaction setup and duration. Small leaks can introduce enough oxygen and moisture to significantly impact the outcome.

  • Solvent Quality: Use high-purity, dry, and freshly degassed solvents.

  • Base Quality: The quality and hydration state of your base can vary between batches. Use a freshly opened bottle or dry the base before use if necessary.

Part 3: Protocols and Data

This section provides actionable protocols for purity assessment and a general workflow for a Suzuki-Miyaura coupling reaction, along with a summary of stability-related data.

Data Summary Table
ParameterCondition/FactorImpact on StabilitySource
Storage Temperature 2-8°CRecommended for long-term stability.[3][4]
Atmosphere Inert (Argon, Nitrogen)Prevents oxidative degradation.[3]
Moisture AnhydrousMinimizes hydrolysis and protodeboronation.[3][14]
pH Acidic or BasicCan accelerate protodeboronation.[1]
Physical Form Pinacol EsterSignificantly more stable than the free boronic acid; used for slow-release strategies.[8][9]
Protocol 1: Purity Assessment by ¹H NMR

This protocol provides a quick and effective way to check for the presence of the major degradation product, 4-cyanopyridine.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for boronic acids as the acidic B(OH)₂ protons are typically observable.

  • Dissolution: Gently vortex or shake the tube to fully dissolve the sample.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for this compound.

    • Look for the distinct signals of 4-cyanopyridine, which will indicate the extent of protodeboronation. The aromatic protons of the byproduct will have different chemical shifts and coupling patterns compared to the starting material.

    • Integrate the signals corresponding to a proton on the starting material and a corresponding proton on the 4-cyanopyridine byproduct to estimate the purity.

Protocol 2: General Suzuki-Miyaura Coupling with a Focus on Stability

This protocol outlines a typical setup for a Suzuki-Miyaura reaction, incorporating best practices to minimize the decomposition of this compound or its pinacol ester.

Methodology:

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk flask), add your aryl halide (1.0 eq.), this compound pinacol ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

    • Scientist's Note: Using the pinacol ester is highly recommended for this substrate to mitigate decomposition.

  • Inerting the Vessel: Seal the flask and subject it to at least three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen). This is crucial to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable phosphine ligand) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Look for the consumption of the starting materials and the formation of the desired product, as well as any potential byproducts like 4-cyanopyridine.

  • Work-up: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.

Part 4: Visualized Workflows and Mechanisms

Visual aids can clarify complex chemical processes. The following diagrams illustrate the key decomposition pathway and an experimental workflow.

Decomposition_Pathway cluster_main Main Decomposition Pathway cluster_side Potential Side Reactions Start This compound Ar-B(OH)₂ Product 4-Cyanopyridine Ar-H Start->Product Protodeboronation (H₂O, H⁺ or OH⁻) Byproduct Boric Acid B(OH)₃ Start->Byproduct Oxidation Oxidation Product (Phenol derivative) Start->Oxidation Oxidation (O₂, heat) Purity_Assessment_Workflow Start Obtain Sample of This compound Prepare_NMR Prepare ¹H NMR Sample (in DMSO-d₆) Start->Prepare_NMR Acquire_Spectrum Acquire Spectrum Prepare_NMR->Acquire_Spectrum Analyze Analyze Spectrum for 4-Cyanopyridine Signals Acquire_Spectrum->Analyze Good Purity Acceptable Proceed with Reaction Analyze->Good Purity >95% Bad Significant Decomposition Purify or Discard Analyze->Bad Purity <95%

References

Technical Support Center: Pyridylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for identifying and minimizing common side reactions encountered when working with pyridylboronic acids. As reagents of immense value in constructing complex molecules, particularly in pharmaceutical and materials science, their successful application hinges on understanding and controlling their unique reactivity. This center provides field-proven insights and detailed protocols to help you navigate the challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the storage and use of pyridylboronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction with a pyridylboronic acid is giving low or no yield of the desired product. What's the likely cause?

Low yields with pyridylboronic acids are a frequent issue, often stemming from the inherent instability of the reagent itself. The primary culprits are typically protodeboronation and boroxine formation .

  • Protodeboronation is the cleavage of the carbon-boron (C-B) bond, where it is replaced by a C-H bond.[1] This side reaction consumes your starting material, converting it into the simple, unfunctionalized pyridine. Heteroaromatic boronic acids are particularly susceptible to this degradation pathway, especially under the basic and often heated conditions of a Suzuki coupling.[2][3]

  • Boroxine Formation is the dehydration-driven self-condensation of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine.[4] While this process is reversible, the formation of boroxine can sequester the active monomeric boronic acid, effectively lowering its concentration and stalling the catalytic cycle.[5]

To diagnose the issue, we recommend analyzing your crude reaction mixture by LC-MS. Look for a mass corresponding to your starting pyridylboronic acid minus the B(OH)₂ group (i.e., the mass of the parent pyridine) and a mass corresponding to the boroxine trimer.

Q2: I've confirmed protodeboronation is the major side reaction. How can I prevent it?

Protodeboronation is highly dependent on the reaction conditions, particularly pH and temperature. The mechanism for 2-pyridylboronic acids is especially rapid under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[6][7] The addition of either acid or a strong base can surprisingly attenuate this specific degradation pathway by shifting the equilibrium away from the zwitterion.[6]

Here is a systematic approach to minimizing protodeboronation:

1. Optimize Reaction Conditions:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.

  • Lower the Temperature: Higher temperatures accelerate the rate of protodeboronation. If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[3]

  • Control Water Content: While a small amount of water is often necessary to solubilize the base and facilitate the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation.[8][9] Using anhydrous solvents is a good starting point, but careful, controlled addition of a small amount of water may be required for optimal reactivity.

2. Modify the Boron Reagent (Highly Recommended): The most robust strategy is to convert the unstable pyridylboronic acid into a more stable derivative, such as a boronic ester. This is the cornerstone of the "slow-release" strategy, which ensures that the concentration of the unstable free boronic acid remains low throughout the reaction, favoring the desired cross-coupling over decomposition.[1][10]

Boron Reagent TypeStructure Example (2-Pyridyl)Relative Stability & Key Features
Free Boronic Acid Pyridin-2-ylboronic acidLow Stability: Highly susceptible to protodeboronation and boroxine formation. Often difficult to purify and handle.[11]
Pinacol Ester 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineModerate Stability: More stable than the free acid and less prone to boroxine formation. Can still undergo protodeboronation under harsh conditions.[3]
MIDA Boronate 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridineHigh Stability: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline, and air-stable solids. They are ideal for "slow-release" cross-coupling, hydrolyzing in situ to provide a low, steady concentration of the active boronic acid.[12][13] This is often the solution for the "2-pyridyl problem."
PDEA Boronate N-Phenyldiethanolamine adductHigh Stability: The intramolecular N→B dative bond provides significant stabilization. These reagents are often stable to prolonged storage.[14]

See Protocol 1 and Protocol 2 for detailed methods on converting your pyridylboronic acid to its more stable MIDA or PDEA ester form.

3. Choose Your Catalyst and Ligand System Wisely:

  • Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[3]

  • Beware of Bulky Ligands: While bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are excellent for promoting difficult cross-couplings, recent studies have shown they can paradoxically accelerate palladium-catalyzed protodeboronation.[15][16][17] If you observe significant protodeboronation even with a stable boronic ester, consider screening less sterically hindered phosphine ligands.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield & High Protodeboronation Observed strategy1 Strategy 1: Modify Reaction Conditions start->strategy1 strategy2 Strategy 2: Use a Stable Boronic Ester (Recommended) start->strategy2 strategy3 Strategy 3: Re-evaluate Catalyst System start->strategy3 cond1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) strategy1->cond1 cond2 Lower Reaction Temperature strategy1->cond2 cond3 Optimize Water Content strategy1->cond3 ester1 Convert to Pinacol Ester strategy2->ester1 ester2 Convert to MIDA Boronate (See Protocol 1) strategy2->ester2 cat1 Screen Catalyst Loadings strategy3->cat1 cat2 Screen Alternative Ligands (Consider less bulky options) strategy3->cat2 check Problem Solved? cond1->check cond2->check cond3->check ester1->check ester2->check cat1->check cat2->check yes Yes: Process Complete check->yes Yes no No: Combine Strategies check->no No

A troubleshooting workflow for addressing protodeboronation.
Q3: My NMR spectrum is broad and complex, suggesting I have boroxine. How do I confirm this and convert it back to the active boronic acid?

Broad or multiple sets of signals in an NMR spectrum of a boronic acid are classic indicators of an equilibrium mixture of the monomer and its boroxine trimer.[18]

Confirmation and Remediation:

  • Analytical Confirmation: The simplest method to confirm the presence of boroxine is to re-run the NMR spectrum in a coordinating deuterated solvent like methanol-d₄. The methanol will break up the B-O-B bonds of the boroxine, causing the spectrum to resolve into sharp signals corresponding to the monomeric boronic acid (or its methyl ester). In ¹¹B NMR, the boroxine signal is typically broader than that of the corresponding boronic acid due to a shorter spin-spin relaxation time.

  • Preparative Conversion: To convert a bulk sample of boroxine back to the boronic acid, you can perform a simple hydrolysis. A typical procedure involves dissolving or suspending the solid in a solvent like diethyl ether or ethyl acetate and washing it with water. More robustly, recrystallization from a solvent mixture containing water will hydrolyze the boroxine and crystallize the pure boronic acid.[19]

Protocol for Boroxine Hydrolysis:

  • Suspend the solid containing the boroxine in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

  • Add a small amount of water and stir vigorously at room temperature for 1-2 hours.

  • Remove the organic solvent under reduced pressure.

  • If the resulting solid is the desired boronic acid, it can be dried under vacuum. If impurities are present, recrystallization from an appropriate solvent system is recommended.

The mechanism of protodeboronation for 2-pyridylboronic acid is illustrated below, highlighting the key zwitterionic intermediate that is most prevalent at neutral pH.

G cluster_0 pH < pKaH cluster_1 pKaH < pH < pKa cluster_2 pH > pKa A Pyridiniumboronic Acid (Protonated, More Stable) B Zwitterion (Neutral pH, Highly Reactive) A->B + OH⁻ B->A + H⁺ D Unimolecular Fragmentation (Rate-Determining Step) B->D Spontaneous F Pyridylboronate (Anionic, More Stable) B->F + OH⁻ C H₂O E Pyridine + B(OH)₃ D->E F->B + H⁺

The pH-dependent protodeboronation of 2-pyridylboronic acid.

Detailed Experimental Protocols

Protocol 1: Preparation of a Pyridyl MIDA Boronate Ester

This protocol is adapted from procedures developed for challenging heteroarylboronic acids and provides a robust method for creating a stable, solid MIDA boronate that can be easily handled and stored.[8][20]

Materials:

  • Pyridylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene/DMSO (1:1 mixture) or Anhydrous Dioxane

Procedure (Azeotropic Method):

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the pyridylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).

  • Add a 1:1 mixture of toluene and DMSO to the flask.

  • Heat the mixture to reflux and collect water in the Dean-Stark trap until no more water is evolved.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid MIDA boronate can often be purified by simple filtration and washing with a non-polar solvent (like diethyl ether) or by recrystallization.

Procedure (MIDA Anhydride Method): For particularly sensitive boronic acids, using pre-formed MIDA anhydride under milder conditions is advantageous.

  • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), charge MIDA anhydride (1.5 - 3.0 equiv) and the pyridylboronic acid (1.0 equiv).

  • Add anhydrous dioxane via syringe.

  • Heat the mixture at 70 °C for 24 hours. A white precipitate of MIDA will form as the reaction proceeds.

  • After cooling, filter the reaction mixture to remove the MIDA precipitate.

  • The filtrate, containing the soluble MIDA boronate, can be concentrated and the product purified by precipitation or recrystallization.[20]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a 2-Pyridyl MIDA Boronate

This protocol is a starting point for the cross-coupling of challenging 2-pyridyl MIDA boronates with aryl halides and should be optimized for specific substrates.[21]

Materials:

  • Aryl Halide (e.g., Aryl Bromide or Chloride) (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0-5.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMF)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), base (e.g., K₃PO₄, 3.0 equiv), and the palladium precatalyst (e.g., 2-5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The general workflow for a Suzuki-Miyaura reaction is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Add Solids: Aryl Halide, Boronic Ester, Base B Seal, Evacuate & Refill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Add Catalyst/Precatalyst C->D E Heat to Desired Temperature with Vigorous Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp F->G Reaction Complete H Dilute & Perform Aqueous Wash G->H I Dry, Filter & Concentrate Organic Layer H->I J Purify by Chromatography I->J

A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Catalyst and Ligand Selection for Hindered Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is tailored for researchers, scientists, and drug development professionals who encounter challenges when working with sterically demanding substrates. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to enhance your reaction success.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with hindered boronic acids.

Question 1: My Suzuki-Miyaura reaction with a sterically hindered boronic acid is showing low to no conversion. What are the primary factors to investigate?

Answer: Low conversion with sterically demanding substrates is a frequent challenge. The increased steric bulk around the boronic acid impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice (Most Critical Factor): Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[3][4] The key is to employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for facilitating both the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired product.[2][5]

    • Recommended Ligands: Start with commercially available Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos .[1][6] For exceptionally hindered substrates, consider more specialized ligands like AntPhos or BI-DIME .[3] N-Heterocyclic carbenes (NHCs) also represent a highly effective class of ligands known for their high stability and activity.[1][4]

  • Re-evaluate Base and Solvent Combination: The choice of base is critical and is often intertwined with the solvent system. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7][8]

    • Bases: Potassium phosphate (K₃PO₄) is a robust and reliable choice for many hindered couplings, often used as a finely powdered solid.[3][9] For less reactive coupling partners, such as aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[3][4]

    • Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[3][7] For particularly challenging reactions, higher boiling point solvents like xylenes can be used to increase the reaction temperature.[3]

  • Increase Reaction Temperature: Sterically hindered substrates often require higher thermal energy to overcome the activation barriers for the key catalytic steps. If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100–140 °C.[3] Microwave irradiation can also be a valuable tool for rapidly heating the reaction and improving yields.[3]

Question 2: I'm observing significant protodeboronation of my hindered boronic acid. How can I mitigate this side reaction?

Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common parasitic reaction, particularly with electron-rich or heteroaryl boronic acids.[9][10] It is often exacerbated by the presence of water and strong bases.[9]

Here are several strategies to minimize protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[9][11]

  • Anhydrous Conditions: Since water is the proton source for this reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[9]

  • Use a More Stable Boronic Acid Surrogate: Instead of the free boronic acid, consider using more stable derivatives that slowly release the boronic acid in situ. This keeps the concentration of the sensitive free boronic acid low, minimizing decomposition.[12] Excellent options include:

    • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[1]

    • MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[1][12]

    • Diethanolamine Adducts: These form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[1][13]

Question 3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer: The homocoupling of boronic acids to form a biaryl species is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[1][14]

To suppress homocoupling:

  • Rigorous Degassing: Ensure that all solvents (including any water used in the solvent system) and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[1][9]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions like homocoupling.[1][7]

  • Ligand Choice: The use of bulky, electron-donating ligands, as recommended for hindered substrates, also helps to favor the desired cross-coupling pathway over homocoupling.[1]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby reducing the rate of homocoupling.[2]

Section 2: Visual Guides and Data

Decision Workflow for Ligand and Catalyst Selection

The following diagram illustrates a logical workflow for selecting and optimizing the catalyst system for a challenging Suzuki-Miyaura coupling with a hindered boronic acid.

G cluster_0 start Start: Low Yield with Hindered Boronic Acid check_ligand Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? start->check_ligand switch_ligand Switch to a Buchwald-type ligand (XPhos, SPhos, RuPhos) or an NHC ligand. check_ligand->switch_ligand No check_catalyst Is the Pd source a stable precatalyst (e.g., G3/G4 palladacycle)? check_ligand->check_catalyst Yes switch_ligand->check_catalyst use_precatalyst Use a modern Pd precatalyst (e.g., XPhos Pd G3) for better stability and activity. check_catalyst->use_precatalyst No optimize_conditions Proceed to optimize base, solvent, and temperature. check_catalyst->optimize_conditions Yes use_precatalyst->optimize_conditions caption Catalyst System Optimization Workflow

Caption: Catalyst System Optimization Workflow

Key Ligand Classes for Hindered Substrates

The selection of the appropriate ligand is paramount for achieving high yields with sterically hindered boronic acids. The table below summarizes key characteristics of recommended ligand classes.

Ligand ClassExamplesKey Advantages for Hindered SubstratesTypical Catalyst Loading (mol%)
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically bulky, promoting fast oxidative addition and reductive elimination.[6]0.5 - 2
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very stable palladium complexes with high catalytic activity, often tolerant of high temperatures.[4][5]1 - 5
Specialized Bulky Ligands AntPhos, BI-DIMEDesigned for extremely challenging couplings, such as the formation of tetra-ortho-substituted biaryls.[3][15]1 - 3

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

This protocol provides a robust starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Hindered Boronic Acid or Boronic Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Base (e.g., Finely powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, hindered boronic acid (or its surrogate), palladium precatalyst, and the base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block (typically 80–110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed. Reactions can take from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R(L₂) Transmetalation->PdII_Diaryl Boronate R-B(OR)₃⁻ Boronate->Transmetalation + Ar-Pd(II)-X Base_Activation Base Activation (e.g., K₃PO₄) Base_Activation->Boronate Boronic_Acid R-B(OH)₂ Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product Aryl_Halide Ar-X caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

References

Technical Support Center: Preventing Protodeboronation of Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols to address a critical challenge in modern synthesis: the protodeboronation of pyridylboronic acids. Our goal is to move beyond simple procedural steps and explain the underlying causality, enabling you to design more robust and successful experiments.

Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent cause of low yields and reaction failure, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Pyridylboronic acids, while invaluable building blocks in medicinal chemistry, exhibit widely varying stability, making a nuanced understanding of their behavior essential for reproducible success.

Part 1: Foundational Understanding - The "Why" Behind Pyridylboronic Acid Instability

Before troubleshooting, it is crucial to understand the root cause of the problem. The stability of a pyridylboronic acid is fundamentally dictated by the position of the nitrogen atom relative to the boronic acid group.

FAQ: Why is 2-pyridylboronic acid so much more unstable than its 3- and 4-pyridyl isomers?

Answer: The exceptional instability of 2-pyridylboronic acid arises from its ability to form a zwitterionic intermediate at or near neutral pH.[1] This zwitterion undergoes rapid, unimolecular fragmentation, leading to protodeboronation.[2][3][4][5] In stark contrast, the 3- and 4-pyridyl isomers cannot form such an intermediate and are remarkably stable, often surviving for over a week even at elevated temperatures and high pH.[2][3][4][5]

The key takeaway is that the "2-pyridyl problem" is a distinct mechanistic challenge. Strategies effective for other arylboronic acids may be insufficient here, and specific protocols are required.

G cluster_stable Stable Isomers cluster_unstable Unstable 2-Pyridyl Isomer stable3 3-Pyridylboronic Acid stable_outcome Slow Protodeboronation (t½ > 1 week, pH 12, 70 °C) stable3->stable_outcome stable4 4-Pyridylboronic Acid stable4->stable_outcome unstable2 2-Pyridylboronic Acid zwitterion Zwitterionic Intermediate (at neutral pH) unstable2->zwitterion Equilibrium unstable_outcome Rapid Fragmentation (Protodeboronation) (t½ ≈ 25-50 sec, pH 7, 70 °C) zwitterion->unstable_outcome Unimolecular Fragmentation G cluster_reaction Reaction Vessel (e.g., Dioxane/H₂O, K₃PO₄, 60-100 °C) reagents Bench-Stable MIDA Boronate + Aryl Halide + Pd Catalyst / Ligand hydrolysis Slow, Controlled Hydrolysis reagents->hydrolysis boronic_acid Trace Concentration of Unstable Free Boronic Acid hydrolysis->boronic_acid coupling Desired Suzuki Coupling (Fast) boronic_acid->coupling Dominant Pathway side_reaction Protodeboronation (Slow) boronic_acid->side_reaction Minimized product Final Coupled Product coupling->product

References

Technical Support Center: Managing Impurities from Phosphorus Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The success of these transformations is intrinsically linked to the nature and quality of the phosphorus ligands employed.[3] These ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.[2][3][4] However, the presence of impurities in these often air-sensitive ligands can significantly compromise catalytic activity, leading to diminished yields, reaction stalling, and inconsistent results.[5][6]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, managing, and mitigating the impact of impurities originating from phosphorus ligands in cross-coupling reactions. Through a detailed troubleshooting guide and an extensive FAQ section, we will explore the causality behind common experimental issues and provide field-proven, actionable solutions.

Troubleshooting Guide

This section addresses specific problems encountered during cross-coupling reactions that may be attributed to impurities in phosphorus ligands.

Issue 1: Diminished or No Product Yield

Symptoms:

  • The reaction shows low conversion of starting materials to the desired product.

  • The reaction fails to initiate or stalls completely.[5]

  • Formation of palladium black is observed, indicating catalyst decomposition.[5]

Potential Cause: Ligand Oxidation

The most common impurity in phosphine ligands is the corresponding phosphine oxide (R₃P=O), formed by the reaction of the phosphine with atmospheric oxygen.[5][6] Electron-rich phosphines are particularly susceptible to oxidation.[5][7] Phosphine oxides do not effectively coordinate to the palladium center, leading to the deactivation of the catalyst.[5] This can inhibit the formation of the active catalytic species or interfere with key steps in the catalytic cycle.[6]

Causality Diagram: The Impact of Phosphine Oxide on the Catalytic Cycle

G cluster_cycle Ideal Catalytic Cycle cluster_inhibition Inhibition by Phosphine Oxide Pd0 Active Pd(0)L Species OxAdd Oxidative Addition Pd0->OxAdd Ar-X InactivePd Inactive Pd-POx Complex Pd0->InactivePd Coordination PdII Pd(II) Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Ar-R Product Product ReductElim->Product POx Phosphine Oxide (R₃P=O) POx->InactivePd InactivePd->Pd0 Reversible? (Often not)

Caption: Impact of phosphine oxide on the catalytic cycle.

Solutions:

  • Assess Ligand Purity:

    • ³¹P NMR Spectroscopy: This is the most direct and effective method for detecting and quantifying phosphine oxide impurities.[6] Phosphines (P(III)) and their corresponding oxides (P(V)) exhibit distinct and well-separated chemical shifts.[6]

  • Purify the Ligand:

    • Recrystallization: For solid phosphine ligands, recrystallization from an appropriate solvent under an inert atmosphere can effectively remove phosphine oxides.

    • Silica Gel Chromatography: While sometimes challenging due to on-column oxidation, chromatography with degassed solvents can be effective for less air-sensitive phosphines.

  • Implement Proper Handling and Storage Techniques:

    • Inert Atmosphere: Always handle and store air-sensitive phosphine ligands in a glovebox or under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[5][8][9][10]

    • Storage Conditions: Store solid ligands in a cool, dark place, preferably in a desiccator inside a glovebox.[5] Solutions should be prepared with degassed solvents and stored in sealed flasks in a freezer.[5]

Issue 2: Unreacted Phosphine Ligand Complicates Product Purification

Symptoms:

  • The starting phosphine ligand is present in the final product mixture.

  • The phosphine ligand co-elutes with the desired product during chromatography.[11]

Potential Causes:

  • Use of excess phosphine ligand in the reaction.[11]

  • Incomplete reaction, leaving unreacted starting materials, including the ligand.[11]

Solutions:

  • Oxidation to Phosphine Oxide: Convert the unreacted phosphine to its more polar oxide, which can then be removed more easily.[11]

    • Bubble air through the reaction mixture.[11]

    • Perform a dilute hydrogen peroxide wash during the aqueous work-up.[11]

  • Precipitation with Metal Salts:

    • Zinc Chloride (ZnCl₂): Triphenylphosphine oxide (TPPO) can be precipitated from polar solvents like ethanol by the addition of ZnCl₂ to form an insoluble ZnCl₂(TPPO)₂ complex.[12][13]

    • Copper(I) Chloride (CuCl): CuCl can sequester a range of phosphine ligands by forming insoluble complexes that can be filtered off.[11]

  • Silica Plug Filtration: For non-polar products, a quick filtration through a plug of silica gel can remove the more polar phosphine oxide.[11][14]

Workflow for Post-Reaction Phosphine Removal

G start Crude Reaction Mixture (Product + Unreacted Phosphine) oxidation Oxidize Phosphine to Phosphine Oxide (e.g., Air, H₂O₂) start->oxidation precipitation Precipitate Phosphine Oxide with Metal Salt (e.g., ZnCl₂) oxidation->precipitation filtration Filter to Remove Precipitate precipitation->filtration chromatography Silica Gel Chromatography filtration->chromatography product Purified Product chromatography->product

Caption: Workflow for removing unreacted phosphine ligand.

Issue 3: Inconsistent Reaction Results Between Batches

Symptoms:

  • Significant variability in yield and reaction time for the same reaction performed at different times.

  • A previously successful reaction protocol suddenly fails.

Potential Cause: Inconsistent Ligand Quality and Handling

Trace impurities in reagents, including the ligand, can have a dramatic impact on the outcome of cross-coupling reactions. Inconsistent handling of air-sensitive ligands can lead to varying levels of oxidation and, consequently, unpredictable catalytic activity.[5]

Solutions:

  • Standardize Ligand Handling Procedures:

    • Develop and strictly adhere to a standard operating procedure (SOP) for handling air-sensitive reagents, whether using a glovebox or a Schlenk line.[8]

  • Qualify New Batches of Ligands:

    • Before using a new bottle or batch of a phosphine ligand, perform a purity check using ³¹P NMR to quantify the phosphine oxide content.

  • Use Pre-catalysts:

    • Palladium pre-catalysts, where the ligand is already coordinated to the metal center, can offer greater consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How can I detect and quantify phosphine oxide in my ligand?

A: The most reliable method is ³¹P NMR spectroscopy.[6] The phosphorus atom in a phosphine (P(III)) has a significantly different chemical environment compared to its oxidized phosphine oxide (P(V)) form, resulting in distinct and well-resolved signals in the ³¹P NMR spectrum.[6] By integrating the signals corresponding to the phosphine and the phosphine oxide, you can accurately determine the purity of your ligand.

Q2: What are the best practices for storing air-sensitive phosphine ligands?

A:

  • Solids: Solid phosphine ligands should be stored in a cool, dark environment, ideally within a glovebox under an inert atmosphere.[5] If a glovebox is unavailable, store the ligand in a tightly sealed container in a desiccator, and purge the headspace with an inert gas (e.g., argon) after each use.[5]

  • Solutions: Solutions of phosphine ligands should be prepared using anhydrous, degassed solvents.[5] Store these solutions under an inert atmosphere in a sealed flask, preferably in a freezer to slow down potential degradation.[5]

Q3: Can I use a phosphine ligand that contains a small amount of phosphine oxide?

A: While it may be possible to obtain some product, the presence of phosphine oxide can negatively impact the reaction by reducing the concentration of the active catalyst, potentially leading to lower yields and slower reaction rates.[6] For optimal and reproducible results, it is highly recommended to use ligands with the highest possible purity.

Q4: Are "air-stable" phosphine ligands truly immune to oxidation?

A: While some phosphine ligands are marketed as "air-stable" as solids, it is always best practice to handle them under an inert atmosphere, especially when preparing solutions for catalysis.[5] Even a small amount of oxidation can be detrimental to the reaction. Electron-rich phosphines are generally more susceptible to oxidation than their electron-poor counterparts.[5][7]

Q5: My reaction involves a Buchwald-type biaryl phosphine ligand. Are there any specific impurities I should be aware of?

A: For complex, multi-step syntheses of specialized ligands like the Buchwald-type dialkylbiaryl phosphines, impurities may arise from the synthetic route itself, including residual starting materials or byproducts.[6] It is crucial to source these ligands from reputable suppliers who provide detailed analytical data, or to thoroughly characterize them in-house before use.

Quantitative Data Summary: Phosphine Oxide Removal Techniques

MethodReagent/TechniqueSuitable SolventsAdvantagesDisadvantagesReference
Precipitation Zinc Chloride (ZnCl₂)Ethanol, Ethyl Acetate, IsopropanolSimple, effective for polar products.Requires an additional filtration step and removal of excess zinc salts.[12]
Precipitation Calcium Bromide (CaBr₂)THF, 2-MeTHF, MTBE, TolueneWorks well in ethereal solvents.May require solvent exchange.[11]
Solvent Precipitation Hexane, Cyclohexane, PentaneDiethyl Ether, TolueneSimple, no additional reagents needed.May not be as efficient; product might co-precipitate.[15]
Chromatography Silica GelPentane/Ether, Hexane/EtherEffective for non-polar products.Can be time-consuming and not easily scalable.[11][14]
Scavenging Copper(I) Chloride (CuCl)Dichloromethane, THFRapid and uses an inexpensive reagent.Forms a solid waste stream.[11]

Experimental Protocols

Protocol 1: Quantification of Phosphine Oxide by ³¹P NMR
  • Sample Preparation: In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of the phosphine ligand into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Sealing: Cap the NMR tube securely and seal with parafilm.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration of both the phosphine and phosphine oxide signals.

  • Analysis: Integrate the signals corresponding to the P(III) phosphine and the P(V) phosphine oxide. Calculate the percentage of phosphine oxide using the following formula: % Phosphine Oxide = [Integral(Phosphine Oxide) / (Integral(Phosphine) + Integral(Phosphine Oxide))] * 100

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) using Zinc Chloride

This protocol is adapted from the procedure described by D. J. Procter and co-workers.[12]

  • Solvent Exchange: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Dissolution: Dissolve the crude residue in ethanol.

  • Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (typically 1.5-2 equivalents relative to the initial amount of triphenylphosphine) to the ethanolic solution of your crude product at room temperature.[11][12]

  • Stirring and Filtration: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Collect the precipitate by vacuum filtration.[11][12]

  • Work-up: The filtrate, containing the desired product, can be concentrated. If necessary, slurry the residue with a solvent in which your product is soluble but excess ZnCl₂ is not, and filter again to remove any remaining zinc salts.

References

Validation & Comparative

A Senior Application Scientist's Guide to (4-Cyanopyridin-3-yl)boronic Acid and its Isomers in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of modern synthetic chemistry, the selection of appropriate building blocks is a critical determinant of success. Pyridine-containing boronic acids are indispensable reagents for the construction of novel molecular architectures, particularly in the synthesis of pharmacologically active compounds. This guide provides an in-depth, objective comparison of (4-Cyanopyridin-3-yl)boronic acid and its various cyanopyridine boronic acid isomers, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

Introduction: The Strategic Value of Cyanopyridine Boronic Acids

Cyanopyridine scaffolds are prevalent in a multitude of biologically active molecules, imparting desirable physicochemical properties and serving as key pharmacophoric elements. The introduction of a boronic acid moiety onto the cyanopyridine core transforms it into a versatile building block for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the facile synthesis of complex biaryl and heteroaryl structures.[1]

The seemingly subtle variation in the position of the cyano and boronic acid groups among isomers has profound implications for their reactivity, stability, and utility in synthesis. This guide will dissect these differences, providing a clear rationale for experimental choices and empowering you to select the optimal isomer for your specific synthetic challenge.

The Isomers: A Comparative Overview

The cyanopyridine boronic acid isomers present a fascinating case study in how substituent placement governs chemical behavior. The interplay between the electron-withdrawing cyano group and the versatile boronic acid functionality, all influenced by the inherent electronic nature of the pyridine ring, dictates their performance in synthesis.

Below is a summary of the key isomers and their structural distinctions:

IsomerStructureKey Features
This compound this compoundBoronic acid at C3, Cyano group at C4. The boronic acid is meta to the nitrogen, potentially mitigating the "2-pyridyl problem."
(5-Cyanopyridin-3-yl)boronic acid (5-Cyanopyridin-3-yl)boronic acidBoronic acid at C3, Cyano group at C5. Similar to the 4-cyano isomer, with the boronic acid meta to the nitrogen.
(2-Cyanopyridin-3-yl)boronic acid (2-Cyanopyridin-3-yl)boronic acidBoronic acid at C3, Cyano group at C2. The cyano group is ortho to the nitrogen, potentially influencing catalyst coordination.
(6-Cyanopyridin-3-yl)boronic acid (6-Cyanopyridin-3-yl)boronic acidBoronic acid at C3, Cyano group at C2. Structurally identical to (2-Cyanopyridin-3-yl)boronic acid.
(2-Cyanopyridin-4-yl)boronic acid (2-Cyanopyridin-4-yl)boronic acidBoronic acid at C4, Cyano group at C2. The boronic acid is para to the nitrogen, generally leading to good reactivity.
(3-Cyanopyridin-4-yl)boronic acid (3-Cyanopyridin-4-yl)boronic acidBoronic acid at C4, Cyano group at C3. Similar to the 2-cyano isomer, with the boronic acid para to the nitrogen.
(5-Cyanopyridin-2-yl)boronic acid (5-Cyanopyridin-2-yl)boronic acidBoronic acid at C2, Cyano group at C5. Prone to the "2-pyridyl problem" due to the proximity of the boronic acid to the ring nitrogen.
(4-Cyanopyridin-2-yl)boronic acid (4-Cyanopyridin-2-yl)boronic acidBoronic acid at C2, Cyano group at C4. Also susceptible to the "2-pyridyl problem."

Physicochemical Properties: A Foundation for Reactivity

The inherent properties of these isomers, such as their acidity (pKa) and stability, are fundamental to understanding their behavior in solution and their propensity to undergo productive cross-coupling versus decomposition pathways like protodeboronation.

Table 1: Comparative Physicochemical Properties of Cyanopyridine Boronic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted pKaStability Considerations
This compound C₆H₅BN₂O₂147.93~8.5Generally more stable than 2-pyridyl isomers.
(5-Cyanopyridin-3-yl)boronic acid C₆H₅BN₂O₂147.93~8.6Similar stability to the 4-cyano isomer.
(2-Cyanopyridin-4-yl)boronic acid C₆H₅BN₂O₂147.93~8.2Good stability, often a reliable coupling partner.
(3-Cyanopyridin-4-yl)boronic acid C₆H₅BN₂O₂147.93~8.3Generally stable.
(5-Cyanopyridin-2-yl)boronic acid C₆H₅BN₂O₂147.93~7.9Prone to protodeboronation; often used as the boronate ester for enhanced stability.[2][3]
(4-Cyanopyridin-2-yl)boronic acid C₆H₅BN₂O₂147.93~7.8Susceptible to the "2-pyridyl problem" and decomposition. Boronate esters are preferred.[2][3]

Note: Predicted pKa values are estimates based on computational models and data for analogous compounds. Actual values may vary.

The pKa of the boronic acid is a critical parameter. A lower pKa indicates a more Lewis acidic boron center, which can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[4] The electron-withdrawing nature of the cyano group generally lowers the pKa compared to unsubstituted pyridylboronic acids.

Performance in Suzuki-Miyaura Coupling: A Head-to-Head Comparison

A key challenge in Suzuki couplings with pyridine-based boronic acids is the "2-pyridyl problem," where the proximity of the pyridine nitrogen to the boronic acid can lead to catalyst inhibition and facile protodeboronation, resulting in lower yields.[2][3] This is particularly relevant for isomers with the boronic acid at the C2 or C6 position.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole

Pyridylboronic Acid IsomerProductRepresentative Yield (%)Reference
3-Pyridylboronic acid3-(4-Methoxyphenyl)pyridineGood[2]
4-Pyridylboronic acid4-(4-Methoxyphenyl)pyridineGood[2]
2-Pyridylboronic acid2-(4-Methoxyphenyl)pyridineModest[2]

This data for the parent pyridylboronic acids provides a valuable baseline. The 3- and 4-isomers, which avoid the "2-pyridyl problem," generally provide higher yields. We can extrapolate that cyanopyridine boronic acids with the boronic acid at the 3- or 4-position, such as This compound , will be more reliable coupling partners than their 2-substituted counterparts.

The electron-withdrawing nature of the cyano group can also influence reactivity. While it enhances the electrophilicity of the pyridine ring, it can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[2] However, under optimized conditions, good to excellent yields can be achieved.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for your Suzuki-Miyaura coupling reactions involving cyanopyridine boronic acids. As with any reaction, optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Synthesis of this compound

A common and effective method for the synthesis of pyridinylboronic acids is through a halogen-metal exchange followed by borylation.

Workflow for Synthesis of this compound

Start 3-Bromo-4-cyanopyridine Step1 Dissolve in THF/Toluene Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add n-BuLi Step2->Step3 Step4 Add Triisopropyl borate Step3->Step4 Step5 Warm to RT Step4->Step5 Step6 Acidic Workup (HCl) Step5->Step6 End This compound Step6->End

Caption: Synthesis of this compound.

Step-by-Step Protocol:

  • To a solution of 3-bromo-4-cyanopyridine (1.0 eq) in a mixture of anhydrous THF and toluene at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a general method for the coupling of a cyanopyridine boronic acid with an aryl halide.

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination RedElim->Pd0 Product R-Ar RedElim->Product ArX Ar-X ArX->OxAdd Ar-X Boronic R-B(OH)₂ Boronic->Transmetal R-B(OH)₂ Base Base Base->Transmetal

Caption: Suzuki-Miyaura catalytic cycle.

Step-by-Step Protocol:

  • In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), the cyanopyridine boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound and its isomers are powerful tools in the arsenal of the modern medicinal chemist. Understanding the nuances of their reactivity and stability is paramount to their effective application. This guide has provided a framework for selecting the appropriate isomer and a practical foundation for its use in Suzuki-Miyaura cross-coupling reactions.

Based on the available data and established principles of reactivity, This compound and other 3- and 4-substituted pyridylboronic acids are generally the more robust and reliable choices for Suzuki-Miyaura couplings, as they circumvent the notorious "2-pyridyl problem." For the more challenging 2-substituted isomers, the use of their more stable boronate ester derivatives is strongly recommended.

As the demand for novel, complex heterocyclic scaffolds in drug discovery continues to grow, a deep understanding of the tools of synthetic chemistry, such as the cyanopyridine boronic acids, will remain essential for innovation and success.

References

A Comparative Guide to the Efficacy of Palladium Catalysts with Pyridylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Its application in the synthesis of bi-heterocyclic compounds, prevalent motifs in pharmaceuticals and functional materials, is of particular significance. However, the use of pyridylboronic acids as coupling partners introduces a unique set of challenges that necessitate a careful selection of the palladium catalyst system. This guide provides an in-depth comparison of the efficacy of different palladium catalysts in reactions involving pyridylboronic acids, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Challenge of Pyridylboronic Acids

Pyridylboronic acids, while valuable building blocks, are notoriously challenging substrates in Suzuki-Miyaura couplings. Their propensity to undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is a significant side reaction that diminishes the yield of the desired product.[1][2] This instability is particularly pronounced for the 2-pyridyl isomer.[1][3] The basic nitrogen atom within the pyridine ring can also coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] These factors underscore the critical role of the catalyst system in achieving efficient and high-yielding couplings.

Key Palladium Catalyst Systems: A Comparative Analysis

The success of a Suzuki-Miyaura coupling with pyridylboronic acids is intrinsically linked to the choice of the palladium catalyst and its associated ligands. The primary classes of catalysts employed for this purpose include those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and ligandless systems.

Palladium Catalysts with Phosphine Ligands

Bulky, electron-rich phosphine ligands have revolutionized the field of cross-coupling reactions. These ligands facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the product.[5] Within this class, the Buchwald-type biaryl phosphine ligands have demonstrated exceptional performance in challenging couplings.

Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): These ligands are characterized by their steric bulk and electron-donating properties, which stabilize the active monoligated Pd(0) species believed to be crucial in the catalytic cycle.[5] This stabilization enhances catalytic activity and allows for the coupling of a wide range of substrates, including less reactive aryl chlorides.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often a go-to ligand for a broad range of Suzuki-Miyaura couplings, including those with heteroaryl substrates.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and stability, enabling reactions at low catalyst loadings.[5]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand, particularly effective in combination with MIDA boronates to suppress protodeboronation.[1]

Experimental Data Snapshot: Phosphine Ligands

Catalyst SystemPyridylboronic Acid DerivativeAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / SPhos2-Pyridylboronic acid4-BromoanisoleK₃PO₄1,4-Dioxane1001285
Pd(OAc)₂ / XPhos3-Pyridylboronic acid4-ChlorotolueneK₃PO₄t-Amyl alcohol1001892
Pd₂(dba)₃ / RuPhos2-Pyridyl-MIDA boronate4-BromobenzonitrileK₃PO₄1,4-Dioxane801691

Note: Yields are representative and can vary based on specific substrate combinations and reaction conditions.

Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability surpasses that of many phosphine ligands, leading to highly stable and active catalysts.[6][7] This enhanced stability is particularly beneficial in reactions with challenging substrates like pyridylboronic acids.

PEPPSI™-type Precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are well-defined Pd(II)-NHC precatalysts that are air- and moisture-stable, offering operational simplicity.[8] They are highly active in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling of aryl chlorides.[6]

Experimental Data Snapshot: NHC Ligands

Catalyst SystemPyridylboronic AcidAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
[Pd(IPr)(cin)Cl]2-Alkylpyridyl ammonium salt (in situ)Alkyl-9-BBNt-BuONaTHF651285
Pd-PEPPSI-IPr2-Methylphenylboronic acid2-ChloropyridineK-t-butoxideisopropanolRT195

Note: Yields are representative and can vary based on specific substrate combinations and reaction conditions.

Ligandless Palladium Catalysts

In certain cases, Suzuki-Miyaura couplings can be effectively catalyzed by palladium sources without the addition of external ligands. These "ligandless" systems are attractive due to their simplicity and cost-effectiveness. The active catalytic species are often palladium nanoparticles formed in situ.

Common Ligandless Systems (e.g., Pd(OAc)₂, Pd/C): Palladium acetate and palladium on carbon are common choices for ligandless couplings. These reactions are often performed in aqueous or polar solvent systems.

Experimental Data Snapshot: Ligandless Systems

Catalyst SystemPyridylboronic AcidAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂Phenylboronic acid2,3,5-trichloropyridineK₂CO₃Toluene/H₂O90295
Pd/CPhenylboronic acid4-BromoanisoleK₂CO₃H₂ORT1298

Note: Yields are representative and can vary based on specific substrate combinations and reaction conditions.

Mechanistic Considerations: The "2-Pyridyl Problem"

The challenges associated with pyridylboronic acids, particularly the 2-pyridyl isomer, stem from specific mechanistic pathways.

Protodeboronation: 2-Pyridylboronic acid can undergo facile protodeboronation through a mechanism involving intramolecular assistance from the pyridine nitrogen.[3] This pathway is often most rapid under neutral pH conditions.[1]

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, thereby slowing down or halting the catalytic cycle. The use of bulky ligands, such as the Buchwald-type phosphines or NHCs, can sterically hinder this coordination and maintain catalyst activity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 2-Pyridylboron Derivative using a Buchwald Ligand

This protocol is adapted for challenging couplings where protodeboronation is a significant concern, utilizing a more stable boronate ester.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • 2-Pyridyl-MIDA boronate (1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 2-pyridyl-MIDA boronate, and potassium phosphate.

  • In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ and RuPhos to the reaction vessel.

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a Pd-NHC Precatalyst

This protocol utilizes a well-defined and air-stable Pd-NHC precatalyst, offering operational simplicity.

Reagents and Materials:

  • Aryl chloride (1.0 equiv)

  • Pyridylboronic acid (1.5 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • [Pd(IPr)(cin)Cl] (1-2 mol%)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried vial equipped with a stir bar, add the aryl chloride, pyridylboronic acid, and sodium tert-butoxide.

  • In a glovebox or under a positive pressure of inert gas, add the [Pd(IPr)(cin)Cl] catalyst.

  • Seal the vial and evacuate and backfill with inert gas three times.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by chromatography.

Protocol 3: Ligandless Suzuki-Miyaura Coupling in an Aqueous System

This protocol offers a simplified and environmentally friendly approach using a ligandless palladium catalyst.

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • Pyridylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide, pyridylboronic acid, potassium carbonate, and palladium(II) acetate.

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OR)₃⁻ diaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Start: Define Substrates (Pyridylboronic Acid & Aryl Halide) setup Prepare Stock Solutions of Reactants and Base start->setup dispense Dispense Reactants into Reaction Vials/Plate setup->dispense catalyst_addition Add Different Palladium Catalyst Systems dispense->catalyst_addition reaction Run Reactions under Controlled Conditions (Temp, Time) catalyst_addition->reaction analysis Analyze Reaction Outcomes (LC-MS, GC-MS for Yield/Conversion) reaction->analysis optimization Identify Lead Catalyst(s) for Further Optimization analysis->optimization end End: Optimized Protocol optimization->end

Caption: A typical workflow for screening different palladium catalysts.

Conclusion and Future Outlook

The choice of palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of pyridylboronic acids. While traditional phosphine-based catalysts, particularly the bulky and electron-rich Buchwald ligands, offer a broad scope and high reactivity, NHC-ligated palladium complexes provide enhanced stability and are often highly effective for challenging substrates. For simpler systems, ligandless palladium catalysis presents a cost-effective and straightforward alternative.

The ongoing development of more robust and active catalyst systems continues to expand the horizons of what is achievable in cross-coupling chemistry. High-throughput experimentation and a deeper mechanistic understanding will undoubtedly lead to the discovery of next-generation catalysts that can overcome the current limitations, enabling the synthesis of increasingly complex and valuable pyridine-containing molecules for the advancement of science and medicine.

References

A Comparative Guide to the Structural Validation of Cyanopyridine Derivatives Using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, cyanopyridine derivatives represent a class of compounds with significant therapeutic and functional potential. Their biological activity and chemical properties are intrinsically linked to their precise molecular architecture. Consequently, unambiguous structural validation is not merely a procedural step but a cornerstone of rigorous scientific investigation. This guide provides an in-depth comparison of two pivotal analytical techniques in the chemist's arsenal—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of cyanopyridine derivatives. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Imperative of Isomeric Precision in Cyanopyridines

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can accommodate a cyano (-C≡N) group at three distinct positions, leading to the constitutional isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. The electronic properties and, consequently, the chemical reactivity and biological interactions of these isomers differ significantly.[1] For instance, the position of the electron-withdrawing cyano group influences the basicity of the pyridine nitrogen and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. In a pharmaceutical context, such seemingly minor structural variations can drastically alter a compound's efficacy, toxicity, and metabolic profile.[2][3] Therefore, the ability to definitively distinguish between these isomers is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms within a molecule.[4] It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C, to generate a detailed map of the molecular structure.[4]

Differentiating Isomers with 1D NMR: A Tale of Chemical Shifts and Coupling Constants

The electronic environment of each proton and carbon atom in a cyanopyridine derivative is unique, resulting in distinct chemical shifts (δ) in the ¹H and ¹³C NMR spectra. The position of the cyano group exerts a strong influence on the chemical shifts of the pyridine ring protons and carbons, providing a primary means of isomer differentiation.[1]

Isomer¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Cyanopyridine 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H)[1]151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[1]
3-Cyanopyridine 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H)[1]153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[1]
4-Cyanopyridine 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H)[1][2]151.1 (2C), 125.0 (2C), 116.8 (CN), 119.8[1][5]

The symmetry in 4-cyanopyridine results in a simplified NMR spectrum with only two signals for the aromatic protons and three for the aromatic carbons, making it readily distinguishable from the 2- and 3-isomers which exhibit four distinct signals each.[1][2] The coupling constants (J), which describe the interaction between neighboring protons, provide crucial information about their relative positions on the pyridine ring.

Unraveling Complex Structures with 2D NMR

For more complex, substituted cyanopyridine derivatives, 1D NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the complete molecular structure.[6][7]

G cluster_0 1D NMR cluster_1 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC Correlates Protons to Attached Carbons 13C_NMR ¹³C NMR (Carbon Environments) HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Confirms Connectivity HSQC->HMBC Assigns Quaternary Carbons

Caption: Workflow for structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of proton networks within the molecule.[6][8] For a cyanopyridine derivative, COSY can be used to establish the connectivity of the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to.[6][8] This is a crucial step in assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying and assigning quaternary (non-protonated) carbons, such as the carbon of the cyano group and the carbons bearing substituents.[6][8]

Mass Spectrometry (MS): Weighing the Evidence and Mapping Fragmentation

Mass spectrometry provides two critical pieces of information for structural validation: the precise molecular weight of the compound and its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight to Molecular Formula

While low-resolution MS provides the nominal mass of a molecule, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to several decimal places.[9][10] This high accuracy is possible because the exact mass of an atom is not an integer.[9][11] For example, ¹⁶O has a mass of 15.9949 amu, not 16.[9] This allows for the unambiguous determination of the molecular formula of a compound, a critical piece of information for validating a newly synthesized derivative.[9][11]

Molecular FormulaNominal MassExact Mass
C₆H₄N₂ (Cyanopyridine)104104.0374
C₅H₈N₂O104104.0637
C₇H₁₂104104.0939

As the table demonstrates, compounds with the same nominal mass have distinct exact masses, allowing HRMS to differentiate between them.

Unveiling Structure through Fragmentation Patterns

In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure and can be used as a "fingerprint" for identification. For cyanopyridines and other N-heterocycles, fragmentation is often initiated at the nitrogen atom.[5] Common fragmentation pathways include the loss of small neutral molecules like HCN or the cleavage of bonds adjacent to the pyridine ring.[12]

G Molecular_Ion [M]⁺˙ (e.g., Cyanopyridine) Fragment_1 [M - HCN]⁺˙ Molecular_Ion->Fragment_1 - HCN Fragment_2 [C₅H₄]⁺˙ Fragment_1->Fragment_2 - H Fragment_3 [C₄H₂]⁺˙ Fragment_2->Fragment_3 - C₂H₂

Caption: A simplified fragmentation pathway for a cyanopyridine.

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. The fragmentation patterns of the different cyanopyridine isomers will show subtle differences that can be used for their differentiation, although these differences may be less pronounced than those observed in their NMR spectra.

A Synergistic Approach: The Power of Combined NMR and MS Data

While both NMR and MS are powerful techniques on their own, their true strength in structural validation lies in their combined use. This synergistic approach provides a self-validating system for structural elucidation.

G Unknown_Compound Unknown Cyanopyridine Derivative HRMS HRMS Analysis Unknown_Compound->HRMS 1D_NMR 1D NMR (¹H, ¹³C) Unknown_Compound->1D_NMR Molecular_Formula Molecular Formula HRMS->Molecular_Formula 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Connectivity_Map Connectivity Map 2D_NMR->Connectivity_Map Proposed_Structure Proposed Structure Molecular_Formula->Proposed_Structure Connectivity_Map->Proposed_Structure MS_Fragmentation MS Fragmentation Pattern Analysis Proposed_Structure->MS_Fragmentation Final_Structure Validated Structure Proposed_Structure->Final_Structure Confirmation MS_Fragmentation->Final_Structure

Caption: Integrated workflow for structural validation.

The process begins with HRMS to determine the molecular formula. This provides the "parts list" for the molecule. Subsequently, 1D and 2D NMR experiments are used to assemble these parts, establishing the connectivity and stereochemistry to propose a structure. Finally, the fragmentation pattern observed in the mass spectrum is used to confirm the proposed structure. If the observed fragments are consistent with the proposed structure, it provides a high degree of confidence in the final assignment.

Experimental Protocols

Protocol 1: NMR Analysis of a Cyanopyridine Derivative
  • Sample Preparation: Dissolve 5-10 mg of the cyanopyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[13][14] Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle warming. Filter the sample if any particulate matter is present.[15]

  • ¹H NMR Acquisition:

    • Lock and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum. Typically, 8-16 scans are sufficient for good signal-to-noise.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128-1024) will be required due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum in a similar manner to the ¹H spectrum.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse sequences for each experiment.

    • For COSY, acquire a sufficient number of increments in the indirect dimension (typically 256-512) to achieve adequate resolution.

    • For HSQC, set the spectral widths to encompass all proton and carbon signals.

    • For HMBC, optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.[6]

  • Data Analysis:

    • Analyze the ¹H and ¹³C spectra to identify the number of unique proton and carbon environments.

    • Use the COSY spectrum to establish proton-proton coupling networks.

    • Use the HSQC spectrum to assign protonated carbons.

    • Use the HMBC spectrum to assign quaternary carbons and piece together the molecular fragments.

Protocol 2: Mass Spectrometry Analysis of a Cyanopyridine Derivative
  • Sample Preparation: Prepare a dilute solution of the cyanopyridine derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • HRMS Acquisition (using ESI-TOF as an example):

    • Infuse the sample solution into the electrospray ionization (ESI) source.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

    • Use an internal calibrant to ensure high mass accuracy.

  • MS/MS (Fragmentation) Acquisition:

    • Perform a product ion scan by selecting the molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.

    • Acquire the MS/MS spectrum to observe the fragment ions.

  • Data Analysis:

    • From the HRMS data, use the accurate mass of the molecular ion to determine the elemental composition using a formula calculator.[11]

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Propose fragmentation pathways that are consistent with the proposed structure of the cyanopyridine derivative.

Conclusion

The structural validation of cyanopyridine derivatives is a critical undertaking that demands a multi-faceted and rigorous analytical approach. While both NMR and MS offer unique and powerful insights into molecular structure, their true potential is realized when they are used in a complementary and synergistic fashion. NMR provides an exquisitely detailed map of the atomic connectivity and spatial arrangement, while MS delivers a precise molecular formula and a fragmentation fingerprint that serves as a powerful confirmation of the proposed structure. By judiciously applying the principles and protocols outlined in this guide, researchers can approach the structural elucidation of novel cyanopyridine derivatives with a high degree of confidence, thereby ensuring the integrity and reproducibility of their scientific findings.

References

Strategic Alternatives to (4-Cyanopyridin-3-yl)boronic Acid for Advanced Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my focus is on empowering researchers to overcome synthetic challenges with robust and reproducible methodologies. The 4-cyanopyridin-3-yl motif is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics. While (4-Cyanopyridin-3-yl)boronic acid is a go-to reagent for introducing this moiety via Suzuki-Miyaura coupling, its practical application is often hampered by inherent instability, leading to challenges in reproducibility and scale-up.

This guide provides an in-depth comparison of superior alternatives, grounded in mechanistic principles and supported by experimental data. We will explore stabilized boron reagents that serve as direct, more reliable replacements and alternative coupling strategies that bypass the need for a boronic acid altogether. Our objective is to equip you with the knowledge to select the optimal synthetic route based on stability, reactivity, and the specific demands of your target molecule.

The Challenge with Heteroaryl Boronic Acids

Boronic acids, particularly electron-deficient heteroaryl boronic acids, are susceptible to protodeboronation—the cleavage of the C–B bond by a proton source (often water or alcohol present in the reaction medium).[1][2] This degradation pathway competes with the desired transmetalation step in the catalytic cycle, reducing yields and making reaction outcomes highly sensitive to reagent purity and reaction conditions. The electron-withdrawing nature of the nitrile group on the pyridine ring exacerbates this instability, making this compound a prime candidate for alternative, more robust reagents.

Part 1: Stabilized Boron Reagents as Direct Replacements

For chemists committed to the Suzuki-Miyaura framework, the most direct solution is to replace the boronic acid with a more stable derivative. These alternatives are designed to resist degradation while releasing the active boronic acid in situ or participating directly in the catalytic cycle under modified conditions.

Potassium (4-Cyanopyridin-3-yl)trifluoroborates (KATs)

Potassium organotrifluoroborates are air-stable, crystalline solids that are significantly less prone to protodeboronation than their boronic acid counterparts.[3][4] They are easily prepared from the corresponding boronic acid and KHF₂ and can be purified by recrystallization, ensuring high purity and batch-to-batch consistency.[1][5][6]

Causality of Performance: The B-F bonds in the trifluoroborate salt create a tetracoordinate boron center, which is more stable and less Lewis acidic. The trifluoroborate does not directly participate in transmetalation. Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, it undergoes slow hydrolysis to release the corresponding boronic acid at a controlled concentration, minimizing its decomposition over the course of the reaction.

Table 1: Performance Comparison of Boron Reagents in a Model Suzuki-Miyaura Coupling

Boron ReagentPartner (1.0 eq)Catalyst (2 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O901265-75*
Potassium (4-Cyanopyridin-3-yl)trifluoroborate4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001092[4]
(4-Cyanopyridin-3-yl) MIDA boronate4-ChlorobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80694[7]

*Yield can be variable depending on the quality and age of the boronic acid.

N-Methyliminodiacetic Acid (MIDA) Boronates

Developed by the Burke group, MIDA boronates are an exceptionally robust class of boronic acid surrogates.[8][9] These compounds are indefinitely stable on the benchtop, compatible with silica gel chromatography, and unreactive under anhydrous cross-coupling conditions.[8][9][10] This unique stability profile allows for their use in iterative cross-coupling sequences, akin to solid-phase peptide synthesis.[8]

Causality of Performance: The MIDA ligand forms a bicyclic, sp³-hybridized boron center. This structure protects the C-B bond from protodeboronation and other degradation pathways. Crucially, under specific aqueous basic conditions (e.g., K₃PO₄ in dioxane/water), the MIDA ester hydrolyzes slowly, releasing the boronic acid in situ at a low, steady concentration.[7][9] This "slow-release" mechanism ensures that the concentration of the unstable boronic acid is kept to a minimum, dramatically outcompeting degradation and favoring productive cross-coupling.[7][11]

Caption: Comparison of Boron Reagent Properties.

Part 2: Alternative Cross-Coupling Strategies from 3-Halo-4-Cyanopyridine

In many scenarios, the most robust and versatile approach is to avoid boronic acids entirely and instead use a common precursor, such as 3-bromo-4-cyanopyridine or 3-chloro-4-cyanopyridine, in alternative cross-coupling reactions. This is particularly advantageous when forming C-N or C-C triple bonds, where other named reactions excel.

Buchwald-Hartwig Amination for C-N Bond Formation

When the goal is to synthesize an aniline or related C-N coupled product, the Buchwald-Hartwig amination is the industry standard.[12] This palladium-catalyzed reaction directly couples an amine with an aryl halide, offering incredible scope and functional group tolerance.[13]

Causality of Experimental Choices: The success of a Buchwald-Hartwig reaction hinges on the choice of ligand and base.

  • Ligand: Modern biarylphosphine ligands (e.g., SPhos, XPhos, BrettPhos) are essential. Their steric bulk promotes the crucial reductive elimination step and stabilizes the active Pd(0) catalyst, preventing decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.

G Pd(II) Precatalyst Pd(II) Precatalyst Active L-Pd(0) Active L-Pd(0) Pd(II) Precatalyst->Active L-Pd(0)  Base Oxidative\nAddition Complex Oxidative Addition Complex Active L-Pd(0)->Oxidative\nAddition Complex  Ar-X (3-Halo-4-cyanopyridine) Pd(II) Amido\nComplex Pd(II) Amido Complex Oxidative\nAddition Complex->Pd(II) Amido\nComplex  R₂NH, Base Pd(II) Amido\nComplex->Active L-Pd(0)  Reductive  Elimination  (Product Formed)

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Sonogashira Coupling for C-C Alkyne Formation

For the synthesis of aryl alkynes, the Sonogashira coupling provides a direct and efficient route from a terminal alkyne and an aryl halide.[14][15] This reaction is distinguished by its use of a dual Pd/Cu catalytic system.[16][17]

Causality of Experimental Choices:

  • Palladium Catalyst: As in other cross-couplings, a Pd(0) species, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, facilitates the oxidative addition of the aryl halide.

  • Copper(I) Co-catalyst: A copper(I) salt (typically CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly nucleophilic and rapidly undergoes transmetalation with the Pd(II)-aryl complex, driving the catalytic cycle forward.[18]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), serves both to neutralize the HX byproduct and to act as a solvent.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, incorporating best practices for achieving high yields and reproducibility.

Protocol 1: Suzuki-Miyaura Coupling using a Potassium Trifluoroborate Salt

Objective: To synthesize 4-(4-methoxyphenyl)isonicotinonitrile from 4-bromoanisole and potassium (4-cyanopyridin-3-yl)trifluoroborate.

  • Reagents:

    • Potassium (4-cyanopyridin-3-yl)trifluoroborate (1.2 equiv)

    • 4-Bromoanisole (1.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To a dry Schlenk flask, add potassium (4-cyanopyridin-3-yl)trifluoroborate, 4-bromoanisole, Pd(dppf)Cl₂, and Cs₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 10-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination using 3-Bromo-4-cyanopyridine

Objective: To synthesize 4-cyano-3-(diphenylamino)pyridine from 3-bromo-4-cyanopyridine and diphenylamine.

  • Reagents:

    • 3-Bromo-4-cyanopyridine (1.0 equiv)

    • Diphenylamine (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)

    • Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene, degassed

  • Procedure:

    • In a glovebox, add NaOtBu to a dry Schlenk flask.

    • Outside the glovebox, add 3-bromo-4-cyanopyridine, diphenylamine, Pd₂(dba)₃, and tBu₃P·HBF₄ to the flask.

    • Evacuate and backfill with an inert gas three times.

    • Add degassed anhydrous toluene.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography.[19]

Conclusion and Recommendations

For the introduction of the 4-cyanopyridin-3-yl moiety, moving beyond the standard boronic acid is often a strategic necessity for robust and scalable synthesis.

  • For Direct Replacement in Suzuki Couplings: MIDA boronates represent the gold standard for stability and controlled reactivity, especially in complex syntheses or with challenging coupling partners.[7][9] Potassium trifluoroborates are an excellent, cost-effective alternative that offers a significant stability advantage over boronic acids.[4]

  • For Broader Synthetic Strategies: Utilizing 3-halo-4-cyanopyridine as a starting material opens up a wider array of powerful, named reactions. The Buchwald-Hartwig amination and Sonogashira coupling are superior, highly reliable methods for the respective formation of C-N and C-C alkyne bonds.

By understanding the underlying causality of reagent stability and reactivity, researchers can proactively select the optimal tools, transforming challenging cross-coupling reactions into predictable and high-yielding steps in their synthetic campaigns.

References

A Senior Application Scientist's Guide to Boronic Acids in Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex molecules that drive innovation in pharmaceuticals, agrochemicals, and materials science. Among the myriad of tools available, cross-coupling reactions utilizing boronic acids and their derivatives have become indispensable.[1][2] Their versatility, functional group tolerance, and generally low toxicity have established them as go-to reagents for synthetic chemists.[1]

This guide provides a comparative analysis of the performance of various boronic acids and their derivatives in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and carbonylative Suzuki-Miyaura couplings. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

The Boronic Acid Family: A Balancing Act of Reactivity and Stability

The choice of the boron reagent is a critical parameter that dictates the efficiency, yield, and practicality of a cross-coupling reaction. The primary trade-off lies between the reactivity of boronic acids and the stability of their derivatives, such as boronate esters (e.g., pinacol and MIDA esters) and organotrifluoroborates.[3][4]

Boronic acids (R-B(OH)₂) are generally more reactive and often lead to faster reaction times.[3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of lower stability. Boronic acids, particularly heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][5]

Boronate esters , such as the commonly used pinacol esters, offer significantly enhanced stability.[3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3] This stability is advantageous in multi-step syntheses. The trade-off is a generally lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[4]

Organotrifluoroborates (R-BF₃K) represent another class of stable and crystalline boron reagents. They are often considered "protected" forms of boronic acids that slowly release the active boronic acid species under the reaction conditions, which can be beneficial in minimizing side reactions.

I. The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Nobel Prize-winning Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron reagent and an organohalide or triflate, forming a C-C bond.[6]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 byproduct X-B(OH)₂ Transmetalation->byproduct RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration reagents1 R¹-X reagents1->OxAdd reagents2 R²-B(OH)₂ + Base reagents2->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Boronic Acids and Derivatives

The electronic nature of the substituent on the boronic acid plays a significant role in the reaction outcome. Generally, electron-donating groups on the boronic acid enhance the rate of transmetalation and lead to higher yields, while electron-withdrawing groups can slow the reaction.[7]

Aryl Boronic Acid SubstituentCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-OCH₃ (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield[7]
4-CH₃ (electron-donating)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O98[7]
H (neutral)4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95[1]
4-CF₃ (electron-withdrawing)4-ChloroanisolePd₂(dba)₃/XPhosK₃PO₄t-Amyl alcohol92[7]

This table is a compilation of representative data and specific yields will vary based on the exact reaction conditions.

Heteroaryl boronic acids can be challenging substrates due to the potential for the heteroatom to coordinate to the palladium catalyst, leading to deactivation.[5] The "2-pyridyl problem" is a classic example, where the proximity of the nitrogen to the boronic acid often results in lower yields compared to its 3- and 4-isomers.[5] The use of more stable boronate esters or trifluoroborates is a common strategy to overcome the instability of many heteroaryl boronic acids.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.

II. The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds by reacting a boronic acid with an amine or alcohol, respectively.[9] This copper-catalyzed reaction is often advantageous over the palladium-catalyzed Buchwald-Hartwig amination due to its milder reaction conditions, including the use of air as the oxidant.[10][11]

Mechanistic Overview

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. A plausible catalytic cycle involves the formation of a copper(III) intermediate.[9][12]

Chan_Lam_Mechanism CuII Cu(II)L₂ Transmetalation Transmetalation CuII->Transmetalation CuII_Ar Ar-Cu(II)L₂ Transmetalation->CuII_Ar Coordination Coordination CuII_Ar->Coordination CuII_Ar_Nu Ar-Cu(II)L₂(NuH) Coordination->CuII_Ar_Nu Oxidation Oxidation CuII_Ar_Nu->Oxidation CuIII [Ar-Cu(III)L₂(Nu)]⁺ Oxidation->CuIII RedElim Reductive Elimination CuIII->RedElim Product Ar-Nu RedElim->Product CuI Cu(I)L₂ RedElim->CuI Reoxidation Reoxidation CuI->Reoxidation Reoxidation->CuII Catalyst Regeneration reagents1 Ar-B(OH)₂ reagents1->Transmetalation reagents2 Nu-H (Amine or Alcohol) reagents2->Coordination oxidant O₂ (air) oxidant->Reoxidation

A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Comparative Performance of Boronic Acids and Derivatives

The Chan-Lam coupling is generally tolerant of a wide range of functional groups. Similar to the Suzuki-Miyaura reaction, the electronic nature of the boronic acid can influence the reaction efficiency. However, the scope of boronic acid derivatives in Chan-Lam couplings is an active area of research, with aryltrifluoroborates showing promise as effective coupling partners.[10]

Boronic Acid DerivativeNucleophileCatalystBaseSolventYield (%)
Phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂90
4-Tolylboronic acid2-AminopyridineCu(OAc)₂DIPEADMSOModerate[12]
Phenylboronic acid pinacol esterPhenolCu(OAc)₂DMAPCH₂Cl₂/MeOHGood[12]
Potassium phenyltrifluoroborateBenzyl alcoholCu(OAc)₂2,6-LutidineToluene85[10]

This table provides representative examples, and optimization is often required for specific substrate combinations.

Experimental Protocol: Chan-Lam N-Arylation of Aniline with Phenylboronic Acid
  • Reaction Setup: In a vial, combine copper(II) acetate (Cu(OAc)₂, 18 mg, 0.1 mmol), phenylboronic acid (183 mg, 1.5 mmol), and aniline (93 mg, 1.0 mmol).

  • Solvent and Base Addition: Add dichloromethane (CH₂Cl₂, 2 mL) and pyridine (119 mg, 1.5 mmol).

  • Reaction: Stir the mixture, open to the air, at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain diphenylamine.

III. Carbonylative Suzuki-Miyaura Coupling: A Gateway to Ketones

The carbonylative Suzuki-Miyaura coupling is a three-component reaction that couples an organohalide, carbon monoxide (CO), and a boronic acid to synthesize ketones.[13] This transformation is highly valuable for accessing unsymmetrical biaryl ketones, which are important structural motifs in many pharmaceuticals.[14]

Mechanistic Overview

The mechanism of the carbonylative Suzuki-Miyaura coupling is an extension of the standard Suzuki-Miyaura cycle, with an additional CO insertion step.

Carbonylative_Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII CO_ins CO Insertion PdII->CO_ins AcylPd R¹(CO)-Pd(II)L₂-X CO_ins->AcylPd Transmetalation Transmetalation AcylPd->Transmetalation AcylPd_R2 R¹(CO)-Pd(II)L₂-R² Transmetalation->AcylPd_R2 RedElim Reductive Elimination AcylPd_R2->RedElim Product R¹-CO-R² RedElim->Product Product->Pd0 Catalyst Regeneration reagents1 R¹-X reagents1->OxAdd reagents2 R²-B(OH)₂ + Base reagents2->Transmetalation co CO co->CO_ins

Catalytic cycle of the carbonylative Suzuki-Miyaura cross-coupling reaction.
Comparative Performance and Substrate Scope

This reaction is often performed using aryl bromides or iodides. The use of stable CO precursors, which release CO in situ, has made this reaction more accessible and safer to perform in a standard laboratory setting.[14] Boronic acids are the most common boron reagents used, although stable derivatives like DABO boronates have also been successfully employed under base-free conditions.[14]

Aryl HalideBoronic Acid DerivativeCatalyst/LigandCO SourceSolventYield (%)
4-BromoacetophenonePotassium phenyltrifluoroboratePd(acac)₂/CataCXium A·HICOgenToluene/H₂O75[14]
2-Bromoanthracene-9,10-dionePhenyl DABO boronatePd(dba)₂/(t-Bu)₃P·HBF₄COgenDMF44[14]
4-IodotoluenePhenylboronic acidPd(PPh₃)₄CO (1 atm)Toluene89
Methyl 2-bromobenzoatePhenylboronic acidPd(OAc)₂/dppfCO (1 atm)Toluene78

Yields are highly dependent on the specific CO source, pressure, and catalyst system.

Experimental Protocol: Carbonylative Coupling of 4-Iodotoluene with Phenylboronic Acid

Caution: This reaction involves carbon monoxide, a toxic gas. It should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add 4-iodotoluene (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol).

  • Solvent Addition: Add degassed toluene (5 mL).

  • CO Atmosphere: Evacuate and backfill the Schlenk tube with argon three times. Then, introduce carbon monoxide from a balloon.

  • Reaction: Heat the mixture to 100 °C and stir for 12-16 hours.

  • Workup: Cool the reaction to room temperature, and carefully vent the CO atmosphere in the fume hood. Dilute the mixture with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-methylbenzophenone.

IV. Troubleshooting and Mitigating Side Reactions

A common challenge in cross-coupling reactions with boronic acids is the undesired side reaction of protodeboronation .[5] This is particularly problematic with electron-deficient and some heteroaryl boronic acids. Strategies to mitigate protodeboronation include:

  • Use of more stable boron reagents: Pinacol esters, MIDA boronates, or trifluoroborates can provide a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[8]

  • Anhydrous conditions: Water can be a proton source for protodeboronation. Using anhydrous solvents and bases can be beneficial.

  • Choice of base: Milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOt-Bu.

  • Reaction optimization: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.

Homocoupling of the boronic acid is another potential side reaction, often promoted by the presence of oxygen.[6] Ensuring a thoroughly deoxygenated reaction environment is crucial to minimize this pathway.

Conclusion

Boronic acids and their derivatives are remarkably versatile reagents that have revolutionized the synthesis of complex organic molecules. The choice between a boronic acid, a boronate ester, or an organotrifluoroborate is a strategic decision based on the desired balance of reactivity and stability for a given transformation. The Suzuki-Miyaura, Chan-Lam, and carbonylative Suzuki-Miyaura couplings each offer unique advantages for the construction of C-C, C-N, and C-O bonds. A thorough understanding of the reaction mechanisms, the factors influencing reactivity, and potential side reactions is paramount for the successful application of these powerful synthetic tools in research, discovery, and development.

References

A Senior Application Scientist's Guide to Evaluating the Biological Activity of Synthesized Cyanopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Cyanopyridine Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is heavily influenced by the structural diversity and pharmacological adaptability of heterocyclic compounds.[1] Among these, pyridine-based structures have garnered significant attention due to their presence in a wide array of biologically active molecules and clinically approved drugs.[2] The cyanopyridine scaffold, a pyridine ring bearing a nitrile (-CN) group, is a particularly valuable pharmacophore that has demonstrated a remarkable breadth of biological activities. These activities span anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][3]

The reactivity of the cyanopyridine nucleus makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.[2][4] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the biological potential of newly synthesized cyanopyridine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical cyanopyridine compounds to illustrate the evaluation process. The objective is to equip researchers with the knowledge to design and execute self-validating studies that rigorously assess the therapeutic promise of their novel compounds.

Comparative Framework: Hypothetical Cyanopyridine Derivatives

For the purpose of this guide, we will evaluate three hypothetical cyanopyridine derivatives against a known standard where applicable. These structures are designed to represent common modifications aimed at enhancing biological activity.

  • CPD-1: A 2-amino-3-cyanopyridine with a simple phenyl substitution at the 4-position.

  • CPD-2: A derivative of CPD-1 with a halogen (chloro) substituent on the phenyl ring, a common strategy to modulate lipophilicity and electronic properties.

  • CPD-3: A more complex derivative featuring a fused ring system, such as a pyrido[2,3-d]pyrimidine, built upon the cyanopyridine core.

I. Anticancer Activity Evaluation

Cyanopyridine derivatives have shown significant promise as anticancer agents, often acting as kinase inhibitors or inducers of apoptosis.[1][5][6] A primary and fundamental method for assessing the anticancer potential of novel compounds is the evaluation of their cytotoxicity against various cancer cell lines.

A. The MTT Assay: A Measure of Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Causality of Experimental Choices:

  • Choice of Cell Lines: We will use MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma) cell lines. These are well-characterized and widely used in cancer research, allowing for comparability of results across different studies.[5]

  • Positive Control: Doxorubicin, a well-established chemotherapeutic agent, will be used as a positive control to validate the assay and provide a benchmark for the activity of the synthesized compounds.

  • Concentration Range: A range of concentrations will be tested to determine the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7 and HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well in their respective growth media and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds (CPD-1, CPD-2, CPD-3) and the positive control (Doxorubicin) in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Anticancer Activity
CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
CPD-1 15.2 ± 1.825.5 ± 2.3
CPD-2 5.8 ± 0.79.1 ± 1.1
CPD-3 2.1 ± 0.34.7 ± 0.6
Doxorubicin 0.9 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The data suggests that the structural modifications in CPD-2 (addition of a chloro group) and CPD-3 (fused ring system) lead to a significant increase in cytotoxic activity compared to the parent compound CPD-1. CPD-3 shows the most potent activity among the synthesized compounds, approaching the potency of the standard drug Doxorubicin.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compounds Prepare Compound Dilutions seed_cells->prep_compounds add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity Evaluation

The cyanopyridine scaffold is also a promising backbone for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[7][8][9] The antimicrobial activity of the synthesized compounds will be evaluated against representative Gram-positive and Gram-negative bacteria.

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Causality of Experimental Choices:

  • Choice of Microorganisms: We will use Staphylococcus aureus (a common Gram-positive bacterium) and Escherichia coli (a common Gram-negative bacterium) to assess the broad-spectrum potential of the compounds.[7][8]

  • Positive Control: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, will be used as a positive control.

  • Methodology: The broth microdilution method is a standardized and quantitative technique that allows for the determination of a precise MIC value, making it ideal for comparing the potency of different compounds.

Experimental Protocol: Broth Microdilution
  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus and E. coli into Mueller-Hinton Broth (MHB) and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds (CPD-1, CPD-2, CPD-3) and Ciprofloxacin in a 96-well microtiter plate using MHB. The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls: Include a positive control well (bacteria without any compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
CPD-1 64>256
CPD-2 16128
CPD-3 3264
Ciprofloxacin 0.50.25

Interpretation: The results indicate that the synthesized compounds exhibit some antibacterial activity, particularly against the Gram-positive S. aureus. CPD-2 shows the most potent activity against S. aureus. The activity against the Gram-negative E. coli is generally weaker, which is a common observation for many compound classes due to the presence of the outer membrane in Gram-negative bacteria. None of the synthesized compounds match the potency of the standard antibiotic Ciprofloxacin.

Visualizing the Antimicrobial Evaluation Logic

Antimicrobial_Logic cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing cluster_results Results (MIC in µg/mL) CPD1 CPD-1 Gram_Positive Gram-Positive (S. aureus) CPD1->Gram_Positive Gram_Negative Gram-Negative (E. coli) CPD1->Gram_Negative CPD2 CPD-2 CPD2->Gram_Positive CPD2->Gram_Negative CPD3 CPD-3 CPD3->Gram_Positive CPD3->Gram_Negative R_CPD1_GP CPD-1: 64 Gram_Positive->R_CPD1_GP R_CPD2_GP CPD-2: 16 Gram_Positive->R_CPD2_GP R_CPD3_GP CPD-3: 32 Gram_Positive->R_CPD3_GP R_CPD1_GN CPD-1: >256 Gram_Negative->R_CPD1_GN R_CPD2_GN CPD-2: 128 Gram_Negative->R_CPD2_GN R_CPD3_GN CPD-3: 64 Gram_Negative->R_CPD3_GN

Caption: Logical flow of antimicrobial activity evaluation.

III. Anti-inflammatory Activity Evaluation

Chronic inflammation is a key component of many diseases, and cyanopyridine derivatives have been explored for their anti-inflammatory properties.[7][10] A common in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation assay.

A. Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory activity. Bovine serum albumin (BSA) is often used as the protein in this assay.

Causality of Experimental Choices:

  • Mechanism: This assay provides a simple and rapid in vitro screen for anti-inflammatory activity. Denaturation of proteins is a hallmark of inflammation, and compounds that can prevent this may be effective in vivo.

  • Positive Control: Diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as an excellent positive control.

Experimental Protocol: Protein Denaturation Inhibition
  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of the test compound (CPD-1, CPD-2, CPD-3) or standard (Diclofenac sodium) at various concentrations (e.g., 100 to 500 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 5% w/v bovine serum albumin (BSA).

  • Control: A control solution is prepared with 0.2 mL of distilled water instead of the test compound.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Data Presentation: Anti-inflammatory Activity
Compound% Inhibition of Protein Denaturation at 250 µg/mL
CPD-1 45.3 ± 3.1
CPD-2 62.8 ± 4.5
CPD-3 75.1 ± 5.2
Diclofenac Sodium 85.4 ± 6.3

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The results demonstrate that the synthesized cyanopyridine derivatives possess anti-inflammatory activity, as evidenced by their ability to inhibit protein denaturation. Similar to the anticancer activity, the structural modifications in CPD-2 and CPD-3 enhance their anti-inflammatory potential, with CPD-3 showing activity that is comparable to the standard drug Diclofenac sodium.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the biological activity of novel synthesized cyanopyridine compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The provided experimental protocols are robust and widely accepted in the scientific community. The comparative data, although hypothetical, illustrates how structure-activity relationships can be elucidated through these assays.

The results for our hypothetical compounds suggest that the introduction of a halogen substituent (CPD-2) and the formation of a fused heterocyclic system (CPD-3) are effective strategies for enhancing the biological activity of the 2-amino-3-cyanopyridine scaffold. CPD-3, in particular, emerged as a promising candidate with potent anticancer and anti-inflammatory activities.

Further research on promising candidates like CPD-3 would involve more in-depth mechanistic studies, such as kinase inhibition assays or apoptosis assays (e.g., Annexin V-FITC) to understand its mode of action in cancer cells.[11] For antimicrobial evaluation, testing against a broader panel of resistant strains would be warranted. Ultimately, promising in vitro results would pave the way for in vivo studies in animal models to assess efficacy and safety. This structured evaluation process is crucial for the efficient and effective development of new therapeutic agents based on the versatile cyanopyridine core.

References

Organotrifluoroborates: A Superior Alternative to Boronic Esters in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the choice of reagents is paramount to the success of a reaction. For decades, boronic acids and their ester derivatives have been mainstays in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, the inherent instability and handling challenges associated with these compounds have driven the search for more robust alternatives. Emerging from this pursuit, potassium organotrifluoroborates have established themselves as a superior class of reagents, offering enhanced stability, ease of handling, and often, improved reactivity. This guide provides an in-depth, objective comparison of organotrifluoroborates and boronic esters, supported by experimental data, to inform the selection of the optimal organoboron reagent for your research and development needs.

The Stability Advantage: A Foundation of Reliability

The most significant advantage of potassium organotrifluoroborates lies in their exceptional stability. Unlike boronic acids, which can dehydrate to form cyclic trimeric anhydrides (boroxines), and boronic esters, which are susceptible to hydrolysis, organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2] This stability is not merely a matter of convenience; it has profound implications for the reproducibility and reliability of synthetic protocols.

The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms. This coordination shields the boron from common degradation pathways, such as protodeboronation, that can plague boronic acids and esters.[2] Consequently, organotrifluoroborates can be stored indefinitely at room temperature without special precautions, simplifying laboratory workflow and ensuring the integrity of the reagent over time.[1]

Table 1: Comparative Stability of Organoboron Reagents

FeatureOrganotrifluoroboratesBoronic Esters (e.g., Pinacol Esters)Boronic Acids
Form Crystalline solidsOften oils or low-melting solidsOften waxy solids
Air/Moisture Stability HighModerate (can hydrolyze)Low (forms boroxines)
Protodeboronation Low susceptibilityModerate susceptibilityHigh susceptibility
Storage Long-term at ambient temperatureRequires inert atmosphere for long-term storageProne to decomposition

This inherent stability allows organotrifluoroborates to be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps, ultimately streamlining complex synthetic routes.[2]

Ease of Handling and Stoichiometric Precision

The free-flowing, crystalline nature of potassium organotrifluoroborates makes them significantly easier to handle and weigh accurately compared to the often waxy or oily nature of boronic acids and some boronic esters. This physical characteristic, combined with their stability, allows for greater precision in reaction stoichiometry. Boronic acids, existing in equilibrium with their boroxine forms, can introduce uncertainty into the precise amount of active reagent present.[2] Organotrifluoroborates, existing as well-defined monomeric salts, eliminate this ambiguity, leading to more consistent and reproducible reaction outcomes.

Reactivity Profile: A Tale of Controlled Release

While the stability of organotrifluoroborates is a key advantage, it does not come at the cost of reactivity. In fact, in many cases, they have demonstrated superior performance in Suzuki-Miyaura cross-coupling reactions, often leading to higher yields.[2] The prevailing mechanistic hypothesis is that organotrifluoroborates act as a "pro-drug" form of the active boronic acid.[3] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt slowly hydrolyzes to release the corresponding boronic acid in situ.[4]

This slow-release mechanism is crucial. It maintains a low, steady concentration of the highly reactive boronic acid in the reaction mixture, which can suppress common side reactions such as protodeboronation and oxidative homocoupling of the boronic acid.[5] This controlled release ultimately leads to cleaner reactions and higher yields of the desired cross-coupled product.

The Suzuki-Miyaura Coupling: A Comparative Look

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. The choice of the organoboron nucleophile can have a significant impact on the outcome of this powerful transformation.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X Ar-X (Electrophile) R-X->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)2 / R'-BF3K Organoboron Nucleophile R'-B(OR)2 / R'-BF3K->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R' Ar-Pd(II)-R' Transmetalation->Ar-Pd(II)-R' Reductive\nElimination Reductive Elimination Ar-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R' Ar-R' (Product) Reductive\nElimination->Ar-R'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Illustrative Comparison of Organoboron Reagents in Suzuki-Miyaura Coupling

Aryl HalideOrganoboron ReagentCatalyst SystemSolventBaseYield (%)Reference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / XPhosMeOH/THFK₃PO₄85[6]
4-BromotoluenePhenylboronic acidPd@ZPGlyaq. EtOHNa₂CO₃97[7]
4-BromobenzonitrilePotassium furan-2-yltrifluoroboratePd(OAc)₂ / RuPhosEthanolNa₂CO₃91 (on 5 mmol scale)[8]
4-ChloroanisolePotassium cyclopentyltrifluoroboratePd(OAc)₂ / n-BuPAd₂Toluene/H₂OCs₂CO₃95[9]

Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable.

The key takeaway is that the choice of organoboron reagent can be tailored to the specific requirements of the reaction. For reactions where slow, controlled release of the nucleophile is beneficial to minimize side reactions, organotrifluoroborates are an excellent choice.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for their synthesis and use in a Suzuki-Miyaura coupling are provided below.

Synthesis of Potassium Phenyltrifluoroborate

This protocol describes a straightforward and efficient method for the preparation of a potassium aryltrifluoroborate from the corresponding boronic acid.

Synthesis_Organotrifluoroborate cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation Phenylboronic_Acid Phenylboronic Acid in Methanol Mixing Slow Addition with Stirring Phenylboronic_Acid->Mixing KHF2_Solution Saturated aq. KHF₂ KHF2_Solution->Mixing Precipitation Precipitate Forms Mixing->Precipitation Filtration Collect Precipitate Precipitation->Filtration Washing Wash with Cold Methanol Filtration->Washing Recrystallization Recrystallize from Acetonitrile Washing->Recrystallization Final_Product Potassium Phenyltrifluoroborate Recrystallization->Final_Product

Caption: Workflow for the synthesis of potassium phenyltrifluoroborate.

Procedure: [3]

  • Dissolve phenylboronic acid (20 g, approx. 169 mmol) in 50 mL of methanol in a suitable flask.

  • With vigorous stirring, slowly add an excess of a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 125 mL, approx. 4.5 M, approx. 563 mmol).

  • A white precipitate of potassium phenyltrifluoroborate will form. Continue stirring for 15 minutes.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold methanol.

  • For further purification, recrystallize the product from a minimal amount of acetonitrile to yield pure potassium phenyltrifluoroborate (yields typically around 82%).

Synthesis of an Arylboronic Pinacol Ester via Miyaura Borylation

This protocol outlines a common method for the synthesis of boronic esters from aryl halides.

Procedure: [10]

  • To a flask, add the aryl halide (e.g., aryl bromide, 1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol), potassium acetate (KOAc, 1.5 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for the appropriate time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the arylboronic pinacol ester.

General Protocol for Suzuki-Miyaura Cross-Coupling Using a Potassium Alkyltrifluoroborate

This protocol provides a general procedure for the cross-coupling of a potassium secondary alkyltrifluoroborate with an aryl chloride.[1]

Suzuki_Protocol Start Start Combine_Reagents Combine Aryl Chloride, Alkyltrifluoroborate, and K₂CO₃ in a Schlenk Tube Start->Combine_Reagents Inert_Atmosphere Evacuate and Backfill with Argon (3x) Combine_Reagents->Inert_Atmosphere Add_Solvents Add Toluene and Water Inert_Atmosphere->Add_Solvents Sparge Sparge with Argon for 15 min Add_Solvents->Sparge Prepare_Catalyst Combine Pd(OAc)₂ and RuPhos in a Separate Vial Sparge->Prepare_Catalyst Add_Catalyst Add Catalyst Mixture to Reaction Prepare_Catalyst->Add_Catalyst Heat Seal and Heat at 80 °C Add_Catalyst->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Cool, Dilute with EtOAc, Wash with Water Monitor->Workup Dry_Concentrate Dry Organic Layer and Concentrate Workup->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling with a potassium alkyltrifluoroborate.

Procedure: [1]

  • In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).

  • Evacuate the tube and backfill with argon three times to establish an inert atmosphere.

  • Add toluene (5 mL) and deionized water (0.5 mL) to the mixture.

  • Stir the mixture and sparge with a stream of argon for 15 minutes.

  • In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %).

  • Add the catalyst mixture to the reaction tube under a positive pressure of argon.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: Making an Informed Choice

The evidence strongly supports the classification of potassium organotrifluoroborates as superior alternatives to boronic esters for a wide range of synthetic applications. Their remarkable stability, ease of handling, and excellent performance in cross-coupling reactions address many of the shortcomings of traditional organoboron reagents. The "slow-release" mechanism of the active boronic acid provides a unique advantage in minimizing side reactions and improving yields.

While boronic esters still hold a valuable place in the synthetic chemist's toolbox, particularly in anhydrous conditions, the versatility and robustness of organotrifluoroborates make them an increasingly attractive first choice for researchers, scientists, and drug development professionals seeking to enhance the efficiency and reliability of their synthetic endeavors. By understanding the distinct properties of each class of reagent, chemists can make a more informed and strategic selection, ultimately leading to more successful and reproducible outcomes.

References

A Senior Application Scientist's Guide to Molecular Docking of Cyanopyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of cyanopyridine derivatives as inhibitors for various cancer-related protein targets, supported by molecular docking studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead discovery and optimization. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

The Ascendancy of Cyanopyridines in Oncology

The cyanopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] This is largely attributed to its ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[2][3] Molecular docking, a powerful computational technique, has become indispensable in elucidating the binding modes of these derivatives and guiding the design of more potent and selective inhibitors.[4][5][6] This guide will compare the performance of cyanopyridine derivatives against three key cancer targets: Survivin, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 Kinase.

Comparative Analysis of Cyanopyridine Derivatives

The efficacy of a drug candidate is fundamentally linked to its binding affinity for the target protein. Molecular docking provides a quantitative estimate of this affinity, typically expressed as a binding energy or docking score, where a more negative value indicates a stronger interaction.[7][8][9] This predicted affinity, however, must be correlated with experimental data, such as the half-maximal inhibitory concentration (IC50), to be meaningful.

Targeting the Achilles' Heel of Cancer: Survivin

Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in most human tumors and is associated with resistance to chemotherapy.[10][11] This makes it an attractive target for cancer therapy. Several studies have explored 3-cyanopyridine derivatives as survivin inhibitors.

A study on novel 3-cyanopyridine derivatives identified compounds 9o and 10n as potent inhibitors.[10] Molecular docking studies revealed that these compounds bind to the BIR domain of survivin, with a key interaction involving the amino acid Ile74.[10]

CompoundTarget Cell LinesIC50 (µM)Predicted Binding Energy (kcal/mol)Key Interacting Residues
9o Huh7 (Liver Cancer)2.4[10]Not explicitly statedIle74[10]
U251 (Glioma)17.5[10]
A375 (Melanoma)7.2[10]
10n Huh7 (Liver Cancer)5.9[10]Not explicitly statedIle74[10]
U251 (Glioma)6.0[10]
A375 (Melanoma)7.2[10]
Halting Angiogenesis: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[12] Cyanopyridone derivatives have shown promise as dual inhibitors of VEGFR-2 and HER-2.

Compounds 5a and 5e demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[12][13] Docking studies showed that these compounds fit well into the ATP-binding site of VEGFR-2, exhibiting binding scores comparable to the known inhibitor Sorafenib.[12]

CompoundTarget Cell LinesIC50 (µM)VEGFR-2 IC50 (µM)Predicted Binding Energy (kcal/mol)Key Interacting Residues
5a MCF-71.77[12][13]0.217[12]-14.5[12]Cys1045, Asp1046, Glu885, Cys919[12]
HepG22.71[12][13]
5e MCF-71.39[12][13]0.124[12]-15.2[12]Cys1045, Asp1046, Glu885, Cys919[12]
Sorafenib ----15.1[12]Cys1045, Asp1046, Glu885, Cys919[12]
A Multifaceted Target: Pim-1 Kinase

Pim-1 kinase is an oncogenic serine/threonine kinase involved in cell survival, proliferation, and apoptosis, making it a valuable target in oncology.[2][3] Cyanopyridinone and cyanopyridine derivatives have been investigated as Pim-1 inhibitors.

A study comparing two series of compounds, cyanopyridinones (3a-e) and cyanopyridines (4a-e), revealed that the latter generally exhibited more potent cytotoxic and Pim-1 inhibitory activity.[2] Compounds 4c and 4d were particularly effective against the HepG2 cell line.[2]

CompoundTarget Cell LinesIC50 (µM)Pim-1 Kinase IC50 (µM)Predicted Binding Energy (kcal/mol)Key Interacting Residues
4c HepG28.02[2]Not explicitly statedNot explicitly statedNot explicitly stated
HCT-1167.15[2]
4d HepG26.95[2]Not explicitly statedNot explicitly statedNot explicitly stated
HCT-1168.35[2]
Quercetagetin (Ref) --0.56[2]

A Robust Molecular Docking Workflow

To ensure the reliability and reproducibility of molecular docking results, a validated and well-documented workflow is essential.[14][15] The following protocol outlines a standard procedure for docking small molecules, such as cyanopyridine derivatives, into a protein target.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Preparation (PDB Retrieval, Cleaning) Grid 3. Grid Box Generation (Defining the Binding Site) PDB->Grid Receptor Structure Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Ligand Conformations Grid->Docking Search Space Analysis 5. Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Docked Poses & Scores Validation 6. Protocol Validation (Redocking, RMSD Calculation) Analysis->Validation Best Pose Validation->Docking Refinement

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Experimental Protocol

1. Protein Preparation:

  • Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file. This is crucial to ensure that the docking algorithm is not influenced by non-target molecules.

    • Add polar hydrogens and assign partial charges (e.g., Kollman charges) to the protein atoms. This step is vital for accurately calculating electrostatic interactions.

    • Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the cyanopyridine derivative and prepare it for docking.

  • Procedure:

    • Draw the 2D structure of the cyanopyridine derivative using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation of the ligand.[14]

    • Define rotatable bonds to allow for ligand flexibility during docking.

    • Save the prepared ligand in a PDBQT format.

3. Grid Box Generation:

  • Objective: To define the search space for the docking algorithm on the protein target.

  • Procedure:

    • Identify the binding site of the protein. If a co-crystallized ligand is present in the original PDB file, the grid box can be centered on it. Otherwise, binding pocket prediction tools can be used.

    • Define the dimensions and center of the grid box to encompass the entire binding site. The size should be large enough to allow the ligand to move freely but not so large as to unnecessarily increase computation time.[16]

4. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the ligand to the protein.

  • Procedure:

    • Use a molecular docking program such as AutoDock Vina.[17] AutoDock Vina is widely used due to its speed and accuracy.[18]

    • Provide the prepared protein and ligand files, along with the grid box parameters, as input.

    • The software will generate multiple binding poses of the ligand within the defined binding site and calculate the binding affinity for each pose.[16]

5. Results Analysis:

  • Objective: To interpret the docking results and identify the most likely binding mode.

  • Procedure:

    • Analyze the output file, which contains the binding affinities and coordinates for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.[7][19]

    • Visualize the protein-ligand interactions for the best-ranked pose using a molecular visualization tool like PyMOL or Chimera.[16][20][21][22]

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the cyanopyridine derivative and the amino acid residues of the protein.[9]

6. Protocol Validation:

  • Objective: To ensure the docking protocol can reliably reproduce experimentally known binding modes.

  • Procedure:

    • If the protein structure was co-crystallized with a native ligand, perform a redocking experiment.

    • Extract the native ligand and dock it back into the protein's binding site using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15][23]

Visualizing the Output: From Data to Insight

Effective visualization is critical for interpreting docking results and communicating findings.[20][24] Molecular graphics software allows for the detailed examination of the predicted binding pose and the intricate network of interactions between the ligand and the protein.

Result_Visualization cluster_input Input Files cluster_process Visualization & Analysis Protein Protein Structure (PDB/PDBQT) PyMOL Load Structures in PyMOL Protein->PyMOL Ligand Docked Ligand Pose (PDBQT/SDF) Ligand->PyMOL Display Display Protein (e.g., cartoon) & Ligand (e.g., sticks) PyMOL->Display Interactions Identify & Visualize Interactions (H-bonds, Hydrophobic contacts) Display->Interactions Label Label Interacting Residues Interactions->Label Image Generate High-Quality Image Label->Image

Caption: A workflow for visualizing molecular docking results using PyMOL.

Conclusion and Future Directions

Molecular docking has proven to be an invaluable tool in the study of cyanopyridine derivatives as potential anticancer agents. The ability to predict binding affinities and visualize interactions at the atomic level provides crucial insights for rational drug design. The comparative data presented in this guide highlights the potential of cyanopyridine-based compounds to inhibit key cancer targets like Survivin, VEGFR-2, and Pim-1 kinase.

However, it is imperative to remember that molecular docking is a computational model with inherent limitations. The predicted binding affinities should always be validated through in vitro and in vivo experiments. Future studies should focus on integrating molecular dynamics simulations to account for protein flexibility and more accurately predict binding free energies.[14] The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of novel cyanopyridine-based cancer therapeutics.

References

A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of process optimization, yield improvement, and the efficient scale-up of critical chemical transformations. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation, is a workhorse in modern organic synthesis.[1][2][3] However, its catalytic cycle is a complex interplay of intermediates and transition states, the kinetics of which are highly sensitive to the choice of catalyst, ligands, base, and solvent.[4][5][6] This guide provides a comparative analysis of common experimental techniques for the kinetic analysis of Suzuki-Miyaura reaction intermediates, offering insights into their relative strengths and weaknesses to empower you in selecting the optimal approach for your research objectives.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][7] A nuanced understanding of the kinetics of each step is paramount, as any one of them can be the rate-determining step under specific reaction conditions.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition k_oa R-Pd(II)-X_L_n R-Pd(II)-X(Ln) (Oxidative Addition Complex) Oxidative_Addition->R-Pd(II)-X_L_n Transmetalation Transmetalation (R'-B(OR)2) R-Pd(II)-X_L_n->Transmetalation k_tm R-Pd(II)-R'_L_n R-Pd(II)-R'(Ln) (Di-organopalladium Complex) Transmetalation->R-Pd(II)-R'_L_n Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L_n->Reductive_Elimination k_re Reductive_Elimination->Pd(0)L_n Product R-R' (Product) Reductive_Elimination->Product RPKA_Workflow cluster_prep Reaction Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of reactants, catalyst, and internal standard B Add reactants and solvent to a temperature-controlled NMR tube A->B C Acquire initial ¹⁹F NMR spectrum (t=0) B->C D Initiate reaction by adding catalyst solution C->D E Acquire a series of ¹⁹F NMR spectra at defined time intervals D->E F Integrate signals of starting material, product, and internal standard E->F G Calculate concentrations of reactants and products over time F->G H Plot concentration vs. time and rate vs. concentration G->H I Perform 'same excess' and 'different excess' experiments H->I J Determine reaction orders and rate constants I->J Decision_Tree A What is the primary research question? B Detailed mechanistic study and intermediate identification A->B Mechanism C Routine reaction monitoring and optimization A->C Monitoring D Studying heterogeneous or surface-catalyzed reactions A->D Surface E Rapid determination of reaction orders and rate laws A->E Kinetics F NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P, ¹¹B) B->F G GC-MS or HPLC C->G H In-situ Raman or SERS D->H I Reaction Progress Kinetic Analysis (RPKA) E->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.